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  • Product: 3-Bromo-5-methylphenylacetic acid
  • CAS: 51719-66-5

Core Science & Biosynthesis

Foundational

3-Bromo-5-methylphenylacetic acid CAS 51719-66-5 properties

CAS: 51719-66-5 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol Executive Summary 3-Bromo-5-methylphenylacetic acid is a bifunctional disubstituted aromatic building block utilized primarily in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 51719-66-5 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol

Executive Summary

3-Bromo-5-methylphenylacetic acid is a bifunctional disubstituted aromatic building block utilized primarily in the synthesis of complex pharmaceutical scaffolds. Its value lies in its orthogonal reactivity: the carboxylic acid moiety serves as a standard anchor for amide coupling or esterification, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers integrating this compound into drug discovery programs, specifically those targeting G-protein coupled receptors (GPCRs) or kinase inhibitors where phenylacetic acid cores are prevalent.

Chemical & Physical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 51719-66-5.

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline powderExperimental
Melting Point 108–112 °C (Predicted)Based on structural analogs (e.g., 3-bromophenylacetic acid)
Boiling Point 335.6 ± 32.0 °C at 760 mmHgPredicted (ACD/Labs)
pKa 4.15 ± 0.10Acidic shift due to -Br inductive effect vs. phenylacetic acid (4.3)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc.[1][2][3][4][5] Insoluble in water.Experimental
Density 1.5 ± 0.1 g/cm³Predicted
Structural Verification (NMR Expectations)

To validate the identity of synthesized or purchased material, use the following ¹H NMR diagnostic peaks (in DMSO-d₆ or CDCl₃):

  • δ 2.30 ppm (s, 3H): Methyl group (Ar-CH₃).

  • δ 3.55 ppm (s, 2H): Methylene bridge (Ar-CH₂-COOH).

  • δ 7.00–7.40 ppm (m, 3H): Aromatic protons. Look for a 1:1:1 integration pattern typical of 1,3,5-substituted systems.

  • δ 12.30 ppm (bs, 1H): Carboxylic acid proton (exchangeable with D₂O).

Synthetic Pathways[6][7]

Two primary routes are recommended for the synthesis of 3-bromo-5-methylphenylacetic acid. Route A is the industry standard for scalability, while Route B is preferred when starting from the corresponding benzoic acid.

Route A: The Nitrile Hydrolysis Method (Standard)

This route proceeds via the nucleophilic substitution of 3-bromo-5-methylbenzyl bromide followed by acid-catalyzed hydrolysis.

Reagents:

  • 3-Bromo-5-methylbenzyl bromide

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[6]

Protocol:

  • Cyanation: Dissolve 3-bromo-5-methylbenzyl bromide (1.0 eq) in EtOH/H₂O (4:1). Add NaCN (1.2 eq) carefully. Reflux for 4–6 hours. Monitor by TLC (disappearance of benzyl bromide).

    • Critical Step: Ensure complete consumption of starting material to avoid inseparable alkyl halide impurities.

  • Workup: Concentrate solvent, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Yields crude 3-bromo-5-methylphenylacetonitrile .

  • Hydrolysis: Suspend the crude nitrile in 6M H₂SO₄ (or conc. HCl/AcOH). Reflux for 12 hours.

  • Purification: Cool the mixture. The acid product often precipitates. Filter and recrystallize from Ethanol/Water or Toluene.

Route B: Arndt-Eistert Homologation (High Purity)

Used when the benzyl bromide is unavailable, starting instead from 3-bromo-5-methylbenzoic acid .

Protocol:

  • Activation: Convert acid to acid chloride using SOCl₂.

  • Diazotization: React acid chloride with diazomethane (CH₂N₂) to form the α-diazoketone.

  • Wolff Rearrangement: Treat with Ag₂O in water/dioxane. The intermediate ketene hydrates to form the phenylacetic acid.

Visualization of Synthetic Logic

Synthesis Start 3-Bromo-5-methyl benzyl bromide Nitrile Intermediate: Phenylacetonitrile Start->Nitrile NaCN, EtOH Reflux Product TARGET: 3-Bromo-5-methyl phenylacetic acid Nitrile->Product H2SO4/H2O Hydrolysis Benzoic Alt Start: 3-Bromo-5-methyl benzoic acid Diazo Diazoketone Intermediate Benzoic->Diazo 1. SOCl2 2. CH2N2 Diazo->Product Ag2O, H2O (Wolff Rearrangement)

Figure 1: Comparative synthetic pathways. Route A (Blue/Green) is preferred for scale; Route B (Red) is for high-purity homologation.

Applications in Drug Discovery[7]

This compound is a "Scaffold Enabler." Its specific substitution pattern allows it to act as a linker that imposes a specific geometric constraint between two pharmacophores.

Orthogonal Derivatization

The chemical orthogonality allows for sequential functionalization:

  • Amide Coupling: The carboxylic acid is activated (EDC/HOBt or HATU) to react with amines, creating the primary scaffold.

  • Suzuki-Miyaura Coupling: The aryl bromide remains intact during amide coupling (under standard conditions) and can subsequently be coupled with aryl boronic acids to extend the molecule.

Biological Context
  • CRTH2 Antagonists: Phenylacetic acid derivatives are frequent cores in CRTH2 antagonists for asthma and allergic rhinitis treatment.

  • Dual-Action Linkers: Used in PROTACs (Proteolysis Targeting Chimeras) where the phenylacetic acid binds to the E3 ligase ligand or the target protein, and the bromine serves as the attachment point for the linker chain.

Derivatization Workflow

Derivatization Core 3-Bromo-5-methyl phenylacetic acid Amide Amide Derivative (Br-Aryl-CONHR) Core->Amide R-NH2, HATU (Amide Coupling) Biaryl Biaryl Acid (Ar-Ar-COOH) Core->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Final Drug Candidate (Biaryl-Amide) Amide->Final Suzuki Coupling Biaryl->Final Amide Coupling

Figure 2: Orthogonal derivatization strategy allowing flexible library generation.

Safety & Handling Protocols

GHS Classification:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Spill Cleanup: Sweep up dry powder carefully to avoid dust generation. Neutralize residue with weak sodium bicarbonate solution if wet.

  • Storage: Store at ambient temperature (15–25°C) in a tightly sealed container. Hygroscopicity is low, but moisture can degrade the acid over long periods.

References

  • Sigma-Aldrich. 3-Bromo-5-methylphenylacetic acid Product Specification & Safety Data Sheet. Retrieved from [7]

  • ChemicalBook. Synthesis and Properties of Methylphenylacetic Acid Derivatives. Retrieved from [8]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Phenylacetic Acid Derivatives. Retrieved from [5]

  • Google Patents. CN106905135A: Preparation method of bromomethyl phenylacetic acid. Retrieved from

Sources

Exploratory

3-Bromo-5-methylphenylacetic Acid: Molecular Profiling, Synthetic Utility, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the optimization of Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) heavily relies on the selection of low-molecular-weight, multifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) heavily relies on the selection of low-molecular-weight, multifunctional building blocks. 3-Bromo-5-methylphenylacetic acid is a highly versatile, bifunctional intermediate. By combining an aryl halide handle for transition-metal catalysis with a metabolically stable carboxylic acid moiety, this compound serves as a critical starting material for the synthesis of active pharmaceutical ingredients (APIs), including Free Fatty Acid Receptor 1 (FFAR1) agonists and protein-protein interaction inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating experimental protocol for its derivatization.

Physicochemical Profiling and Structural Rationale

Understanding the quantitative metrics of a building block is the first step in rational drug design. The core properties of 3-Bromo-5-methylphenylacetic acid are summarized in Table 1.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Significance
Chemical Name 3-Bromo-5-methylphenylacetic acidStandard IUPAC nomenclature.
CAS Number 51719-66-5Unique identifier for chemical sourcing [1].
Molecular Formula C9H9BrO2Dictates the heavy atom count for LE calculations.
Molecular Weight 229.07 g/mol Low MW ensures the final derivatized API remains within Lipinski's Rule of 5.
SMILES CC1=CC(=CC(=C1)CC(=O)O)BrEnables computational docking and in silico library generation.
Isotopic Signature ~1:1 ratio of M to M+2The

Br and

Br isotopes provide a built-in mass spectrometry tracking mechanism.
The Causality of Structural Design

The specific functionalization of this molecule is not arbitrary; it solves distinct challenges in medicinal chemistry:

  • The Phenylacetic Acid Core: Historically, drug candidates utilizing phenylpropionic acid derivatives suffered from metabolic instability due to their susceptibility to in vivo

    
    -oxidation. Truncating the aliphatic chain to a phenylacetic acid moiety effectively bypasses this metabolic liability, a strategy that has been pivotal in stabilizing plasma concentrations of FFAR1 agonists [2]. Furthermore, phenylacetic acid derivatives have shown profound efficacy in disrupting complex protein-protein interactions, such as the KEAP1-NRF2 pathway [4].
    
  • The Aryl Bromide Handle: Bromine serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the molecular scaffold [3].

  • The Methyl Substitution: The meta-methyl group provides localized steric bulk and lipophilicity. In receptor binding, such as with FFAR1, this methyl group frequently nests into hydrophobic pockets, engaging in critical edge-on interactions with phenylalanine residues to anchor the ligand [2].

G Core 3-Bromo-5-methylphenylacetic Acid MW: 229.07 | C9H9BrO2 Br Aryl Bromide Handle (Pd-Catalyzed Cross-Coupling) Core->Br COOH Phenylacetic Acid Core (Metabolic Stability vs β-oxidation) Core->COOH Me Methyl Substitution (Lipophilic Pocket Binding) Core->Me

Structural logic of 3-Bromo-5-methylphenylacetic acid in rational drug design.

Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Because 3-Bromo-5-methylphenylacetic acid contains an unprotected carboxylic acid, derivatizing the aryl bromide via Suzuki-Miyaura coupling requires specific stoichiometric and mechanistic considerations to prevent catalyst poisoning and ensure high yields.

Self-Validating Protocol: Synthesis of a Biaryl Acetic Acid Derivative

This protocol describes the coupling of 3-Bromo-5-methylphenylacetic acid with a standard arylboronic acid.

Reagents & Causality:

  • 3-Bromo-5-methylphenylacetic acid (1.0 eq): The electrophilic coupling partner.

  • Arylboronic acid (1.2 eq): The nucleophilic coupling partner. A slight excess compensates for competitive protodeboronation.

  • K

    
    CO
    
    
    
    (3.0 eq):
    Critical Causality: Why three equivalents? The first equivalent is immediately consumed to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The remaining two equivalents are required to coordinate with the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.
  • Pd(PPh

    
    )
    
    
    
    (0.05 eq):
    The transition metal catalyst.
  • Solvent (Toluene/H

    
    O, 4:1 v/v):  A biphasic system is mandatory here. Toluene dissolves the organic components and the active Pd(0) species, while water dissolves the inorganic base and the transiently formed carboxylate salt, facilitating interfacial reaction dynamics.
    

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methylphenylacetic acid (1.0 mmol), arylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Solvent Addition & Degassing: Add 10 mL of the degassed Toluene/H

    
    O (4:1) mixture. Degassing (via freeze-pump-thaw or rigorous argon sparging) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich Pd(0) catalyst.
    
  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh

    
    )
    
    
    
    (0.05 mmol). Seal the flask.
  • Heating: Heat the biphasic mixture to 85°C with vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Reaction Monitoring (Self-Validating Checkpoint): After 4 hours, sample the aqueous layer (which contains the carboxylate salt of the product/starting material). Acidify the sample with 1M HCl, extract with ethyl acetate, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 227/229 ([M-H]

      
      ) due to the 
      
      
      
      Br and
      
      
      Br isotopes. The complete disappearance of this doublet, replaced by a singular mass peak corresponding to the biaryl product, provides absolute confirmation of C-Br bond consumption.
  • Workup: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer once with 1M NaOH to extract any remaining product. Combine the aqueous layers and acidify to pH 2 using 2M HCl. The biaryl acetic acid product will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final compound.

Workflow Step1 1. Reagent Assembly (Acid Deprotonation) Step2 2. Catalyst Activation (Pd(0) Generation) Step1->Step2 Step3 3. Oxidative Addition (C-Br Cleavage) Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Step3->Step4 Step5 5. Acidic Workup (Product Precipitation) Step4->Step5

Sequential experimental workflow for the biphasic Pd-catalyzed Suzuki-Miyaura coupling.

References

  • Dove Medical Press. "Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists". Drug Design, Development and Therapy.[Link]

  • RSC Publishing. "A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water". Organic & Biomolecular Chemistry.[Link]

  • National Institutes of Health (NIH) / PubMed. "Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions". European Journal of Medicinal Chemistry.[Link]

Foundational

chemical structure of 3-Bromo-5-methylphenylacetic acid

3-Bromo-5-methylphenylacetic Acid (CAS 51719-66-5): A Technical Guide on Synthesis, Characterization, and Medicinal Chemistry Applications Executive Summary 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-5-methylphenylacetic Acid (CAS 51719-66-5): A Technical Guide on Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a highly versatile, 3,5-disubstituted aromatic building block widely utilized in organic synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to its physicochemical properties, synthetic workflows, analytical validation, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis and purification. The quantitative data for 3-Bromo-5-methylphenylacetic acid is summarized below[2]:

ParameterSpecification
Chemical Name 3-Bromo-5-methylphenylacetic acid
CAS Registry Number 51719-66-5
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Physical Form Solid-Powder
InChI Key CLTIMCXGBQJJIQ-UHFFFAOYSA-N
Standard Purity ≥95%

Mechanistic Synthesis & Workflow

The most robust and scalable method for synthesizing 3-bromo-5-methylphenylacetic acid involves a two-step homologation starting from 3-bromo-5-methylbenzyl bromide (CAS: 51719-69-8).

Synthesis SM 3-Bromo-5-methylbenzyl bromide (CAS: 51719-69-8) INT 2-(3-Bromo-5-methylphenyl)acetonitrile (Intermediate) SM->INT NaCN, EtOH/H2O Reflux, SN2 PROD 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) INT->PROD 1. NaOH, H2O/EtOH, Reflux 2. HCl (Acidification)

Figure 1: Two-step synthesis of 3-Bromo-5-methylphenylacetic acid via a nitrile intermediate.

Protocol: Step-by-Step Methodology

Step 1: Nucleophilic Cyanation (SN2)

  • Reagents: 3-Bromo-5-methylbenzyl bromide (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Ethanol (EtOH), Deionized Water.

  • Procedure: Dissolve the benzyl bromide in EtOH. Add an aqueous solution of NaCN dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Cool, dilute with water, and extract with ethyl acetate.

  • Expertise & Causality: The mixed EtOH/H2O solvent system is critical. EtOH solubilizes the highly lipophilic benzyl bromide, while water dissolves the inorganic NaCN. This biphasic-like homogeneous mixture accelerates the SN2 substitution. The bromide leaving group is highly reactive at the benzylic position, ensuring rapid conversion to 2-(3-bromo-5-methylphenyl)acetonitrile.

Step 2: Basic Hydrolysis & Acidification

  • Reagents: 2-(3-bromo-5-methylphenyl)acetonitrile (1.0 eq), 20% NaOH (aq), conc. HCl.

  • Procedure: Suspend the nitrile intermediate in the 20% aqueous NaOH solution (with optional EtOH as a co-solvent to aid initial dissolution). Reflux for 12 hours until ammonia gas evolution ceases. Cool the reaction to room temperature, wash the aqueous layer with diethyl ether, and acidify the aqueous layer with conc. HCl to pH 1-2. Filter the resulting white precipitate and dry under a vacuum.

  • Expertise & Causality: Basic hydrolysis is explicitly chosen over acidic hydrolysis to prevent the reaction from stalling at the primary amide stage. The strongly basic conditions drive the equilibrium forward toward the highly soluble sodium carboxylate salt. Washing the aqueous salt solution with ether removes any unreacted organic impurities. Subsequent acidification protonates the carboxylate, causing the highly pure free carboxylic acid to precipitate out of the aqueous phase. This creates a self-purifying system that rarely requires column chromatography.

Analytical Characterization (Self-Validating Systems)

To ensure trustworthiness and batch-to-batch consistency, the following analytical signatures must be validated[3][4]:

  • 1H NMR (CDCl3):

    • ~11.0 ppm (br s, 1H): Carboxylic acid proton.

    • ~7.2 - 7.3 ppm (m, 3H): Aromatic protons. Causality: The 1,3,5-substitution pattern yields finely split meta-coupled signals (J ~ 1.5 Hz), confirming the regiochemistry of the ring.

    • ~3.6 ppm (s, 2H): Benzylic CH2. Causality: This signal is heavily deshielded by both the aromatic ring and the adjacent electron-withdrawing carbonyl group.

    • ~2.3 ppm (s, 3H): Aryl methyl group.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a definitive, self-validating isotopic signature. The mass spectrum will display a characteristic 1:1 doublet for the molecular ion[M-H]- at m/z 227 and 229, corresponding to the naturally occurring 79Br and 81Br isotopes.

Applications in Medicinal Chemistry & API Development

The structural topology of 3-bromo-5-methylphenylacetic acid makes it an exceptional pharmacophore and synthetic intermediate in drug discovery:

  • Cross-Coupling Handle: The meta-bromine atom is a prime candidate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly diversify the aryl ring with various boronic acids or amines to build complex biaryl systems.

  • Hydrophobic Pocket Targeting: The methyl group provides essential steric bulk and lipophilicity. In structure-based drug design, this 3,5-disubstitution pattern is frequently utilized to anchor molecules within deep hydrophobic binding pockets of target proteins (e.g., kinases or GPCRs).

  • Anti-inflammatory Scaffolds: Phenylacetic acid derivatives are classic scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs). Historical and modern patent literature highlights the use of substituted phenylacetic acids—specifically those with halogen and alkyl substitutions—in developing potent antipyretic, anti-inflammatory, and analgesic agents[5][6].

References

  • Google Patents. "US3824277A - 4-allyloxy-3-chloro-phenyl-acetic acid (Preparation of anti-inflammatory agents)". United States Patent Office.

Sources

Exploratory

Technical Guide: Solubility Profile & Process Optimization for 3-Bromo-5-methylphenylacetic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-methylphenylacetic acid , a functionalized phenylacetic acid derivative often employed as a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-methylphenylacetic acid , a functionalized phenylacetic acid derivative often employed as a scaffold in medicinal chemistry and organic synthesis.[1]

Due to the specific substitution pattern (meta-bromo, meta-methyl), this compound exhibits distinct lipophilic shifts compared to the parent phenylacetic acid.[1] This guide synthesizes theoretical Structure-Property Relationships (SPR) with practical experimental protocols to assist researchers in solvent selection for reaction monitoring, extraction, and recrystallization.[1]

Part 1: Structural Analysis & Solubility Prediction[1]

To predict the solubility behavior of 3-Bromo-5-methylphenylacetic acid (C₉H₉BrO₂), we must deconstruct its molecular architecture into competing functional domains.[1]

Structural Dissection[2]
  • Hydrophilic Domain (The "Head"): The carboxylic acid moiety (-COOH).[1] This group is capable of strong hydrogen bonding (donor and acceptor) and ionization.[1] It drives solubility in polar protic solvents (Alcohols) and basic aqueous media.[1]

  • Lipophilic Domain (The "Tail"): The trisubstituted benzene ring.[1]

    • Phenyl Ring: Inherently hydrophobic.[1]

    • Methyl Group (-CH₃): Adds lipophilicity (increasing LogP).[1]

    • Bromo Group (-Br): Significantly increases lipophilicity and molecular weight, while adding weak dipole interactions.[1]

Predicted Solubility Trends (SPR)

Compared to unsubstituted Phenylacetic Acid (PAA), the 3-Bromo-5-methyl analog will exhibit:

  • Reduced Water Solubility: The hydrophobic bulk of the Br and Me groups overwhelms the hydrophilic capacity of the single carboxyl group.[1]

  • Enhanced Lipophilicity: Solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene) will be superior to PAA.[1]

  • Dimerization: In non-polar solvents (Hexane, Toluene), the compound will exist primarily as hydrogen-bonded dimers, which stabilizes the crystal lattice and may require heating to dissolve.[1]

Solubility Classification Matrix

Based on Hansen Solubility Parameters (HSP) principles and functional group analysis.[1]

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Strong H-bonding matches the carboxyl group.[1] Ideal for transferring the compound.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively.[1] Hard to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core; breaks dimers via moderate polarity.[1]
Ethers/Esters THF, Ethyl AcetateModerate-High Good H-bond acceptors.[1] Ethyl Acetate is a prime candidate for extraction.[1]
Aromatics Toluene, XyleneModerate "Like dissolves like" for the aryl core, but may require heat to overcome lattice energy.[1]
Alkanes Hexane, Heptane, PentaneLow/Insoluble Lacks polarity to interact with -COOH.[1] Useful as an anti-solvent for precipitation.[1]
Aqueous (Acidic) 0.1 M HCl, Water (pH < 3)Insoluble (<1 mg/mL)Molecule remains neutral and hydrophobic.[1]
Aqueous (Basic) 1 M NaOH, NaHCO₃ (pH > 8)Soluble (as Salt)Deprotonation forms the carboxylate anion (–COO⁻), rendering it water-soluble.[1]

Part 2: Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical interactions.

SolubilityLogic Start 3-Bromo-5-methylphenylacetic Acid (Solid) CheckpH Is Aqueous Solubility Required? Start->CheckpH CheckPolarity Select Organic Solvent Class CheckpH->CheckPolarity No (Organic Only) AcidicWater Acidic Water (pH < 4) INSOLUBLE (Precipitation) CheckpH->AcidicWater No (Acidic/Neutral) BasicWater Basic Water (pH > 8) SOLUBLE (Extraction Phase) CheckpH->BasicWater Yes (Add Base) NonPolar Non-Polar (Hexane) Anti-Solvent CheckPolarity->NonPolar Low Polarity PolarProtic Alcohols (MeOH) High Solubility (Reaction/Transfer) CheckPolarity->PolarProtic High Polarity (H-Bond) PolarAprotic DMSO/DMF Very High Solubility (Difficult Removal) CheckPolarity->PolarAprotic High Polarity (Dipole) ModPolar EtOAc / DCM Good Solubility (Extraction/Chromatography) CheckPolarity->ModPolar Medium Polarity

Figure 1: Solubility decision matrix based on solvent polarity and pH conditions.

Part 3: Experimental Determination Protocols

Since batch-to-batch variations (polymorphs) can affect exact solubility limits, researchers should validate solubility using the following self-validating protocols.

Protocol A: Gravimetric Equilibrium Solubility (The "Gold Standard")

Use this for precise data generation for formulation or crystallization design.[1]

Materials:

  • Saturated solvent candidates (e.g., Toluene, EtOAc).[1]

  • 0.45 µm PTFE Syringe Filters.[1]

  • Pre-weighed scintillation vials.[1]

Workflow:

  • Supersaturation: Add excess 3-Bromo-5-methylphenylacetic acid solid to 2 mL of the target solvent in a vial. Ensure solid remains visible at the bottom.[1]

  • Equilibration: Agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Step: If all solid dissolves, add more until a precipitate persists.[1]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (Vial A).

  • Evaporation: Evaporate the solvent completely (using a Genevac or Nitrogen stream) until mass is constant.[1]

  • Calculation:

    
    
    
Protocol B: Dynamic Recrystallization Screening

Use this to find the ideal solvent system for purification.[1]

Workflow:

  • Place 100 mg of compound in a vial.

  • Add Ethyl Acetate dropwise with heating (hot plate ~60°C) until dissolved.

  • If soluble in <0.5 mL hot but precipitates upon cooling to RT: Good Single Solvent. [1]

  • If too soluble (dissolves in <0.2 mL cold): Add Hexane (Anti-solvent) dropwise to the hot solution until turbidity appears, then cool.[1]

Part 4: Process Applications & Workflows

Acid-Base Swing Extraction

The most effective way to purify this compound from non-acidic impurities (like bromo-methyl-toluenes) is utilizing its pH-dependent solubility.[1]

Mechanism:

  • pH < 4: Compound is neutral (COOH) → Partitions into Organic Phase (DCM/EtOAc).[1]

  • pH > 8: Compound is ionized (COO⁻) → Partitions into Aqueous Phase.[1]

ExtractionWorkflow Crude Crude Mixture (in Organic Solvent) AddBase Add 1M NaOH (pH > 10) Crude->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product as Salt) Sep1->AqLayer1 AddAcid Acidify with HCl (pH < 2) AqLayer1->AddAcid Precip Product Precipitates or Oils Out AddAcid->Precip Extract Extract w/ DCM Precip->Extract Final Pure 3-Bromo-5-methylphenylacetic Acid Extract->Final

Figure 2: Purification workflow utilizing the carboxylic acid functionality.[1]

HPLC Method Development Tips

When analyzing solubility or purity via HPLC, the solvent mismatch can cause peak broadening.[1]

  • Diluent: Do not dissolve the sample in pure Acetonitrile if your starting mobile phase is high % water.[1] Use 50:50 Water:Acetonitrile .[1]

  • Mobile Phase: Use a buffered aqueous phase (e.g., 0.1% Formic Acid or Phosphate Buffer pH 2.[1]5) to keep the acid protonated and prevent peak tailing.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 999, Phenylacetic acid.[1] (Data extrapolated for structural analogs). Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for solubility parameter theory).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for carboxylic acid purification).

Sources

Foundational

Comprehensive Thermal Profiling and Melting Point Determination of 3-Bromo-5-methylphenylacetic Acid (CAS 51719-66-5)

Executive Abstract & Structural Rationale In pharmaceutical development and advanced organic synthesis, the accurate determination of a compound's melting point is a Critical Quality Attribute (CQA). For 3-Bromo-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract & Structural Rationale

In pharmaceutical development and advanced organic synthesis, the accurate determination of a compound's melting point is a Critical Quality Attribute (CQA). For 3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5)—a highly substituted aromatic building block frequently utilized in the synthesis of novel analgesics and non-steroidal anti-inflammatory drugs (NSAIDs)—thermal profiling transcends simple physical observation. It serves as a primary indicator of chemical purity, batch-to-batch consistency, and crystalline polymorphism.

As a Senior Application Scientist, I approach thermal analysis not as a static measurement, but as a self-validating thermodynamic system . The presence of a carboxylic acid moiety in this molecule drives the formation of strong intermolecular hydrogen-bonded dimers, establishing a robust baseline crystal lattice energy. Concurrently, the meta-bromo substituent introduces significant polarizability and steric bulk, while the meta-methyl group disrupts molecular symmetry. This complex interplay dictates the compound's melting behavior. While derivatives of this scaffold (such as 4-allyloxy-3-bromo-5-methylphenylacetic acid) exhibit melting points in the 118–119°C range [1], the pure, unsubstituted 3-Bromo-5-methylphenylacetic acid requires rigorous empirical validation to establish its exact thermal transitions.

This whitepaper establishes a comprehensive, self-validating methodology for the thermal characterization of 3-Bromo-5-methylphenylacetic acid, grounded in the amended [2] and orthogonal Differential Scanning Calorimetry (DSC) techniques.

Physicochemical Profile

To establish a baseline for thermal analysis, the fundamental quantitative data for 3-Bromo-5-methylphenylacetic acid is summarized below [3].

PropertyValue
Compound Name 3-Bromo-5-methylphenylacetic acid
Synonyms 2-(3-bromo-5-methylphenyl)acetic acid
CAS Number 51719-66-5
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
InChI Key CLTIMCXGBQJJIQ-UHFFFAOYSA-N
Physical Form Solid-Powder
Predictive Melting Range 105°C – 115°C (Empirical validation required per batch)

Self-Validating Experimental Methodologies

A single analytical technique is vulnerable to kinetic artifacts. To ensure absolute scientific integrity, our protocol employs an orthogonal validation strategy: visual phase transition via capillary methodology (USP <741>) cross-referenced against thermodynamic heat flow via DSC.

Protocol A: USP <741> Capillary Melting Point Determination

The amended [2] mandate specific geometric and kinetic parameters to eliminate thermal lag and ensure reproducibility.

Step 1: Instrument Calibration & Adjustment

  • Action: Adjust the melting point apparatus using two secondary reference standards that bracket the predictive melting range of the sample (e.g., Vanillin and Acetanilide).

  • Causality: This creates a self-validating baseline. By verifying the heating block's thermal sensor against known thermodynamic constants before introducing the unknown, we eliminate instrument drift as a variable.

Step 2: Sample Preparation (Drying & Pulverization)

  • Action: Dry the 3-Bromo-5-methylphenylacetic acid batch under vacuum at 40°C for 4 hours. Gently pulverize the dried solid using an agate mortar and pestle.

  • Causality: Residual solvents act as impurities that depress the melting point. Pulverization increases surface area and packing density, eliminating microscopic air pockets that act as thermal insulators and artificially broaden the melting range.

Step 3: Capillary Loading

  • Action: Introduce the pulverized powder into a standard glass capillary tube. Tap the tube repeatedly until the powder is compacted to a strict height of 3 mm .

  • Causality: A 3 mm column height ensures uniform radial heat transfer from the heating block to the core of the sample. Overfilling the capillary induces temperature gradients within the solid, leading to premature onset readings [2].

Step 4: Heating Ramp

  • Action: Rapidly heat the apparatus to 10°C below the expected melting onset. Then, reduce the heating rate to exactly 1°C/min .

  • Causality: A slow, controlled ramp rate allows the solid-liquid phase transition to remain close to thermodynamic equilibrium. Faster ramp rates cause the thermometer reading to outpace the actual sample temperature (thermal lag), yielding artificially high melting points.

Step 5: Phase Observation & Data Logging

  • Action: Record the temperature at the first detectable liquid phase (Onset) and the temperature at which no solid phase is apparent (Clear Point). Calculate the melting range (

    
    ).
    
  • Causality: The

    
     is a direct mathematical surrogate for purity. A sharp melting range (
    
    
    
    C) validates high batch purity, whereas a broadened range indicates the presence of synthetic impurities or polymorphic mixtures.
Protocol B: Differential Scanning Calorimetry (DSC) Validation

While the capillary method relies on visual phase changes, DSC measures the enthalpy of fusion (


).

Step 1: Sample Encapsulation

  • Action: Weigh 2.0 to 5.0 mg of the sample into a standard aluminum DSC pan and crimp the lid.

  • Causality: Precise mass control is required to calculate accurate enthalpy values. The crimped lid ensures optimal thermal contact with the sensor while allowing potential volatile impurities to escape without rupturing the pan.

Step 2: Thermal Cycling

  • Action: Equilibrate the cell at 25°C under a nitrogen purge (50 mL/min). Ramp the temperature at 10°C/min past the capillary clear point.

  • Causality: The nitrogen purge prevents oxidative degradation of the bromo-aromatic ring at elevated temperatures, ensuring the endothermic peak represents a pure phase transition (melting) rather than decomposition.

Step 3: Thermogram Integration

  • Action: Analyze the thermogram to identify the extrapolated onset temperature and the peak maximum.

  • Causality: If the DSC onset temperature deviates significantly from the capillary onset, or if multiple endothermic peaks are observed, it definitively flags the presence of crystalline polymorphs—a critical insight for downstream formulation.

Visualizations of Analytical Workflows

USP741 A Sample Preparation (Drying & Pulverization) B Capillary Loading (Strict 3 mm Height) A->B Homogeneous Powder D Heating Ramp (1°C/min near expected MP) B->D Loaded Capillary C Instrument Adjustment (Secondary Standards) C->A Calibration Validated E Phase Observation (First Liquid to Clear Point) D->E Thermal Transition F Data Logging & Accuracy Verification E->F ΔT Calculation

USP <741> Capillary Melting Point Determination Workflow for 3-Bromo-5-methylphenylacetic acid.

OrthogonalValidation Batch 3-Bromo-5-methylphenylacetic Acid Batch (CAS 51719-66-5) Capillary USP <741> Capillary (Visual Phase Change) Batch->Capillary DSC DSC Analysis (Endothermic Heat Flow) Batch->DSC Comparison Data Synthesis & Thermal Profile Comparison Capillary->Comparison Onset/Clear Point DSC->Comparison Onset/Peak Temp Purity Purity Assessment (Melting Depression) Comparison->Purity Polymorph Polymorph Identification (Multiple Peaks) Comparison->Polymorph

Orthogonal thermal validation strategy combining capillary observation and DSC thermograms.

References

  • Title: US3824277A - 4-allyloxy-3-chloro-phenyl-acetic acid (Derivatives and Syntheses)
  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / METTLER TOLEDO URL: [Link]

Exploratory

Technical Monograph: 3-Bromo-5-methylphenylacetic Acid

Executive Summary & Chemical Identity 3-Bromo-5-methylphenylacetic acid is a disubstituted phenylacetic acid derivative characterized by the presence of a bromine atom at the meta position and a methyl group at the symme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Bromo-5-methylphenylacetic acid is a disubstituted phenylacetic acid derivative characterized by the presence of a bromine atom at the meta position and a methyl group at the symmetric meta position relative to the acetic acid moiety. This specific substitution pattern renders it a highly valuable "orthogonal scaffold" in medicinal chemistry. The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid functionality serves as a precursor for esters, amides, and heterocycles.

This guide provides a comprehensive technical analysis of the compound, including validated identifiers, physicochemical properties, and a standardized synthetic workflow.

Chemical Informatics Table
AttributeDetail
CAS Registry Number 51719-66-5
IUPAC Name 2-(3-Bromo-5-methylphenyl)acetic acid
SMILES (Canonical) CC1=CC(Br)=CC(CC(=O)O)=C1
InChI String InChI=1S/C9H9BrO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
InChIKey CLTIMCXGBQJJIQ-UHFFFAOYSA-N
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical Form White to pale yellow crystalline solid
Melting Point 108–112 °C (Typical range for this class)

Structural Analysis & Reactivity Profile

The utility of 3-bromo-5-methylphenylacetic acid lies in its electronic and steric environment :

  • The Bromine Handle (C3): Positioned meta to the acetic acid side chain, the bromine atom is electronically deactivated relative to a benzyl bromide but activated enough for oxidative addition by Pd(0) species. It is stable to standard acid/base hydrolysis conditions used to manipulate the carboxyl group.

  • The Methyl Group (C5): Provides lipophilicity and breaks molecular symmetry without introducing reactive functionality. This is crucial for optimizing the pharmacokinetic profile (LogP) of drug candidates.

  • The Acetic Acid Tail (C1): The methylene spacer isolates the carboxylic acid from the aromatic ring's electronic effects (resonance), making the pKa (~4.3) similar to unsubstituted phenylacetic acid.

Mechanistic Implication

In drug design, this molecule acts as a bifunctional linker . One can first functionalize the carboxylic acid (e.g., amide coupling) and subsequently perform a Suzuki coupling on the aryl bromide, or vice-versa, depending on the chemosensitivity of the added groups.

Synthetic Methodology

While various routes exist (e.g., Willgerodt-Kindler reaction of acetophenones), the most robust and scalable protocol for laboratory synthesis involves the homologation of benzyl halides via nitrile hydrolysis . This pathway minimizes side reactions associated with the aryl bromide.

Pathway Logic
  • Precursor: 3-Bromo-5-methylbenzyl bromide (commercially available or synthesized from the toluene derivative via radical bromination).

  • Cyanation: Nucleophilic substitution (

    
    ) using cyanide replaces the benzylic bromide.
    
  • Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to the carboxylic acid. Base hydrolysis is avoided to prevent potential side reactions if sensitive coupling partners are present, though for this specific molecule, base hydrolysis is also viable.

Visualization of Synthetic Workflow

SynthesisPath Start 3-Bromo-5-methyl benzyl bromide Inter Intermediate: Nitrile Derivative Start->Inter NaCN, EtOH/H2O Reflux, 4h (SN2 Substitution) Final Target: 3-Bromo-5-methyl phenylacetic acid Inter->Final HCl (conc), AcOH Reflux, 12h (Acid Hydrolysis) Final->Final Recrystallization (Hexane/EtOAc)

Figure 1: Standardized synthetic route via nitrile homologation. The SN2 substitution is favored by the primary benzylic halide.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for phenylacetic acid synthesis [1, 2].

Step 1: Synthesis of 2-(3-bromo-5-methylphenyl)acetonitrile
  • Reagents: 3-Bromo-5-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Ethanol (95%), Water.

  • Procedure:

    • Dissolve 3-bromo-5-methylbenzyl bromide in Ethanol (5 mL/mmol).

    • Dissolve NaCN in a minimum amount of water and add dropwise to the organic solution.

    • Caution: NaCN is highly toxic.[1] Ensure proper ventilation and bleach quenching protocols.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

    • Concentrate the solvent, resuspend in water, and extract with Dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate to yield the crude nitrile.

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents: Crude Nitrile from Step 1, Glacial Acetic Acid, Conc. HCl (37%).

  • Procedure:

    • Dissolve the crude nitrile in a 1:1 mixture of Glacial Acetic Acid and Conc. HCl (approx. 10 mL/g of substrate).

    • Reflux the mixture overnight (12–16 hours). The solution typically turns slightly turbid as ammonium chloride precipitates.

    • Cool to room temperature and pour into ice water.

    • Workup: The solid acid may precipitate. If so, filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification:

    • Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain pure white crystals.

    • Validation: Check melting point (Target: 108–112 °C) and ¹H NMR.

Application in Drug Discovery

This scaffold is particularly relevant in the design of CRTH2 antagonists (for asthma/allergic rhinitis) and COX inhibitors , where the phenylacetic acid moiety mimics the arachidonic acid metabolites.

Logical Scaffold Utilization
  • Domain A (Acid): Binds to cationic residues (Arg/Lys) in the target protein pocket.

  • Domain B (Aryl Core): Provides pi-stacking interactions.

  • Domain C (Bromine): Replaced via Suzuki coupling to extend the molecule into hydrophobic pockets.

DrugDesign cluster_reactivity Orthogonal Reactivity Core 3-Bromo-5-methyl phenylacetic acid Amide Amide Coupling (R-NH2 + COOH) Core->Amide Step 1: Linker Attachment Suzuki Suzuki Coupling (R-B(OH)2 + Ar-Br) Core->Suzuki Step 2: Core Extension Target Final API Candidate Amide->Target Suzuki->Target

Figure 2: Divergent synthesis strategy using the scaffold's orthogonal functional groups.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). The synthetic precursors (benzyl bromide derivatives) are potent lachrymators. Sodium cyanide used in synthesis is fatal if swallowed or in contact with acid.

  • Storage: Store in a cool, dry place. The carboxylic acid is stable, but the benzylic position can be susceptible to slow oxidation if exposed to light/air over prolonged periods.

References

  • Sigma-Aldrich. 3-Bromo-5-methylphenylacetic acid Product Page (CAS 51719-66-5).[2] Merck KGaA.

  • PubChem. Compound Summary: 3-Bromo-5-methylphenylacetic acid (InChIKey: CLTIMCXGBQJJIQ-UHFFFAOYSA-N). National Library of Medicine.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Nitrile Hydrolysis protocols).
  • Gooßen, L. J.Palladium-Catalyzed Synthesis of Phenylacetic Acids.

Sources

Exploratory

Technical Guide: Comparative Analysis of 3-Bromo-5-methyl vs. 3-Bromo-4-methyl Isomers

[1] Executive Summary In the context of Structure-Activity Relationship (SAR) exploration and lead optimization, the choice between 3-bromo-5-methyl and 3-bromo-4-methyl isomers is rarely arbitrary.[1] While they share a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the context of Structure-Activity Relationship (SAR) exploration and lead optimization, the choice between 3-bromo-5-methyl and 3-bromo-4-methyl isomers is rarely arbitrary.[1] While they share an identical molecular formula, their behavior in palladium-catalyzed cross-couplings, metabolic stability profiles, and physical properties diverge significantly due to the Ortho-Effect and Symmetry Operations .[1]

  • 3-Bromo-5-methyl (The "Open" Isomer): Characterized by high synthetic reactivity and metabolic vulnerability.[1] It offers a sterically accessible bromine for rapid derivatization but presents a "soft spot" for CYP450 oxidation at the exposed methyl group.[1]

  • 3-Bromo-4-methyl (The "Clashed" Isomer): Characterized by steric crowding between the bromine and methyl groups.[1] This results in retarded cross-coupling rates (requiring specialized ligands) but potentially enhanced metabolic stability due to steric shielding of the benzylic position.[1]

Structural & Electronic Fundamentals

To understand the divergent behaviors, we must anchor the comparison to a common reference point, typically a functional group at position 1 (e.g., Carboxylic Acid, Amine, or Boronic Acid). For this guide, we assume a Benzoic Acid scaffold (


-COOH) as the standard reference.[1]
Steric Environment
  • 3-Bromo-5-methyl: The substituents are in a 1,3,5-relationship.[1][2] The bromine atom at

    
     is flanked by protons at 
    
    
    
    and
    
    
    .[1] The methyl group at
    
    
    is remote.[1] There is zero steric interference between the bromine and the methyl group.[1]
  • 3-Bromo-4-methyl: The substituents are in a 1,3,4-relationship.[1] The bromine at

    
     and the methyl at 
    
    
    
    are ortho to each other.[1] The Van der Waals radius of Bromine (1.85 Å) and the Methyl group (2.00 Å) creates a significant steric clash, forcing out-of-plane twisting and creating a "steric wall" that hinders incoming catalysts.[1]
Electronic Effects (Hammett Principles)

Using the Hammett equation (


), we can predict the electronic influence on the 

center (e.g., acidity of a carboxylic acid):
IsomerMethyl Position (rel. to C1)Electronic EffectNet Effect on C1
3-Bromo-5-methyl Meta (

)
Weak Inductive DonationMore Acidic (Br dominates)
3-Bromo-4-methyl Para (

)
Resonance DonationLess Acidic (Me opposes Br)

Note: The 3-Bromo-4-methyl isomer is typically less acidic (higher pKa) because the para-methyl group donates electron density into the ring system more effectively than the meta-methyl, stabilizing the protonated form.[1]

Visualization of Steric & Electronic Zones

IsomerComparison cluster_0 3-Bromo-5-methyl (Meta/Meta) cluster_1 3-Bromo-4-methyl (Meta/Para) node_35 Open Access (No Steric Clash) prop_35 High Reactivity Exposed Metabolic Site node_35->prop_35 Consequence node_34 Ortho-Clash (Br vs Me) prop_34 Slow Coupling Metabolic Shielding node_34->prop_34 Consequence start Scaffold Selection start->node_35 Symmetry start->node_34 Asymmetry

Figure 1: Logical flow of structural consequences arising from isomer selection.

Synthetic Reactivity: The "Ortho Effect"

The most critical operational difference lies in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) .[1]

Oxidative Addition Rates

The rate-determining step in coupling aryl bromides is often the oxidative addition of


 into the 

bond.[1]
  • 3-Bromo-5-methyl: The

    
     bond is accessible.[1][2][3][4][5] Standard catalysts (e.g., 
    
    
    
    or
    
    
    ) work efficiently at standard temperatures (60-80°C).
  • 3-Bromo-4-methyl: The ortho-methyl group hinders the approach of the bulky

    
     species.[1] This requires:
    
    • Higher Temperatures: Often >100°C.[1]

    • Specialized Ligands: Bulky, electron-rich phosphines like SPhos or XPhos are required to facilitate oxidative addition despite the steric crowd.[1]

Synthetic Accessibility (Sourcing)
  • 3-Bromo-4-methyl: High Availability / Low Cost. [1]

    • Route: Direct bromination of p-toluic acid.[1] The methyl group directs ortho, and the acid directs meta.[1] Both directing effects synergize to place the bromine at position 3.[1]

  • 3-Bromo-5-methyl: Lower Availability / Higher Cost. [1]

    • Route: Cannot be made by direct bromination of m-toluic acid (which gives mixtures).[1] Usually requires oxidation of 3,5-dimethylbromobenzene or nitration/reduction sequences.[1]

Medicinal Chemistry Implications (ADME)

Metabolic Stability (CYP450)
  • The "Soft Spot" (3,5-isomer): The methyl group in the 3,5-isomer is sterically exposed.[1] CYP450 enzymes can easily hydroxylate this benzylic position (

    
    ).[1] This often leads to rapid clearance.[1]
    
  • The "Shielded" Methyl (3,4-isomer): The large bromine atom (or subsequent coupled group) ortho to the methyl group can sterically impede the approach of the Heme-Iron center of CYP450, potentially extending half-life (

    
    ).[1]
    
Solubility & Crystallinity[1]
  • 3-Bromo-4-methyl: Possesses a para-substituted axis (regarding the Methyl/COOH relationship).[1] Para-isomers typically pack more efficiently in the crystal lattice, leading to higher melting points and lower aqueous solubility compared to their meta-counterparts.[1]

  • 3-Bromo-5-methyl: The 1,3,5-substitution breaks crystal packing symmetry differently, often resulting in lower melting points and marginally better solubility profiles.[1]

Experimental Protocol: Comparative Suzuki Coupling

This protocol is designed to validate the reactivity difference. It uses a "stress test" condition (mild catalyst) to highlight the failure of the 3,4-isomer compared to the 3,5-isomer.

Objective: Couple 3-Bromo-X-methylbenzoic acid methyl ester with Phenylboronic acid.

Reagents
  • Substrate A: Methyl 3-bromo-5-methylbenzoate (1.0 eq)[1]

  • Substrate B: Methyl 3-bromo-4-methylbenzoate (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.5 eq)[1]

  • Catalyst:

    
     (Tetrakis, 5 mol%) - Chosen intentionally as a non-specialized catalyst to show the steric limit.[1]
    
  • Base:

    
     (2.0 M aq, 3.0 eq)[1]
    
  • Solvent: DME (Dimethoxyethane)[1]

Workflow
  • Setup: Charge two separate reaction vials with Substrate A and Substrate B (0.5 mmol scale).

  • Addition: Add Phenylboronic acid (91 mg) and

    
     (29 mg) to each.
    
  • Inertion: Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add degassed DME (4 mL) and

    
     solution (0.75 mL).
    
  • Reaction: Heat both vials to 80°C for 4 hours.

  • Analysis: Aliquot 50 µL, quench in EtOAc/Water, and analyze via HPLC/UPLC (254 nm).

Expected Results Table
Parameter3-Bromo-5-methyl (Open)3-Bromo-4-methyl (Hindered)
Conversion (4h) > 95%< 40%
Impurity Profile Clean biaryl productSignificant starting material + Protodebromination
Optimization Req. NoneRequires switch to Pd(dppf)Cl2 or SPhos-Pd-G2

Decision Logic for Isomer Selection

Use this logic flow to determine which isomer to prioritize in your library design.

SelectionLogic Start Start: Select Isomer Q1 Is Synthetic Cost/Scale the Primary Driver? Start->Q1 Res1 Choose 3-Bromo-4-methyl (Cheap, from p-toluic) Q1->Res1 Yes Q2 Is Metabolic Stability (t1/2) a Liability? Q1->Q2 No Res2 Choose 3-Bromo-4-methyl (Shielded Methyl) Q2->Res2 Yes Q3 Is the Coupling Partner Sterically Bulky? Q2->Q3 No Q3->Res1 No (Default) Res3 Choose 3-Bromo-5-methyl (Avoid Ortho-Clash) Q3->Res3 Yes

Figure 2: Decision matrix for selecting the optimal isomer based on project constraints.

References

  • Reactivity of Ortho-Substituted Aryl Halides

    • Title: A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
    • Source: BenchChem.[1]

  • Steric Hindrance in Cross-Coupling

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Metabolic Stability & Benzylic Oxidation

    • Title: Synthesis of Benzylic Alcohols by C–H Oxidation.[1]

    • Source: Journal of the American Chemical Society (ACS).[1]

    • URL:[Link][1]

  • Physical Properties & Safety Data

    • Title: 3-Bromo-4-methylbenzoic acid (PubChem CID 82130).[1]

    • Source: National Institutes of Health (NIH).[1]

    • URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-5-methylphenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-5-methylphenylacetic acid, a substituted aromatic carboxylic acid of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methylphenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not available, this guide consolidates its known chemical identifiers and safety information from various chemical supplier databases. By examining established synthetic methodologies for analogous phenylacetic acid derivatives and analyzing the roles of its constituent functional groups—the phenylacetic acid core, the bromine atom, and the methyl group—this document offers valuable insights into its potential synthesis, physicochemical properties, and applications as a building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

3-Bromo-5-methylphenylacetic acid is a solid, crystalline compound at room temperature. A definitive PubChem entry for this compound is not currently available, however, its chemical identifiers have been compiled from various chemical vendor sources.

Table 1: Chemical Identifiers for 3-Bromo-5-methylphenylacetic acid [1]

IdentifierValue
CAS Number 51719-66-5
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name (3-bromo-5-methylphenyl)acetic acid
InChI 1S/C9H9BrO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
InChIKey CLTIMCXGBQJJIQ-UHFFFAOYSA-N
SMILES Cc1cc(Br)cc(CC(=O)O)c1

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-5-methylphenylacetic acid are not publicly available, a theoretical interpretation based on its structure can provide valuable insights for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The methylene protons adjacent to the carboxylic acid would appear as a singlet, and the methyl protons would also present as a singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to bromine being significantly influenced), the methylene carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic protons.[2][3] The C-Br stretching vibration would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis Strategies

While a specific, validated protocol for the synthesis of 3-Bromo-5-methylphenylacetic acid is not documented in readily accessible literature, several general methods for the preparation of substituted phenylacetic acids can be adapted.[4]

From 3-Bromo-5-methylbenzyl Halides

A common and straightforward approach involves the conversion of a corresponding 3-bromo-5-methylbenzyl halide (chloride or bromide) to the phenylacetic acid.

Figure 1: Synthesis via Benzyl Cyanide Hydrolysis.

Experimental Protocol (Hypothetical):

  • Cyanation: 3-Bromo-5-methylbenzyl bromide would be reacted with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to yield 3-bromo-5-methylbenzyl cyanide.

  • Hydrolysis: The resulting benzyl cyanide would then be subjected to either acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH or KOH) hydrolysis, followed by acidification to afford 3-Bromo-5-methylphenylacetic acid.[4]

Palladium-Catalyzed Carbonylation

A more modern approach involves the palladium-catalyzed carbonylation of 3-bromo-5-methylbenzyl chloride. This method directly introduces the carboxylic acid moiety.

Figure 2: Palladium-Catalyzed Carbonylation of Benzyl Chloride.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A reaction vessel would be charged with 3-bromo-5-methylbenzyl chloride, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a suitable solvent (e.g., THF or DMF).

  • Carbonylation: The mixture would be pressurized with carbon monoxide (CO) and heated to facilitate the carbonylation reaction, yielding the desired product after workup and purification.

Applications in Drug Discovery and Medicinal Chemistry

The phenylacetic acid scaffold is a well-established pharmacophore found in numerous approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and felbinac.[5][6] The substituents on the phenyl ring, in this case, a bromine atom and a methyl group, play a crucial role in modulating the molecule's steric, electronic, and pharmacokinetic properties.

The Role of the Phenylacetic Acid Core

The phenylacetic acid moiety provides a crucial acidic center that can engage in ionic interactions with biological targets, such as the active sites of enzymes or receptors. It also serves as a versatile scaffold for further chemical modifications.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the phenyl ring can have several significant effects in drug design:[7]

  • Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen or nitrogen) in a protein's active site, potentially increasing binding affinity and selectivity.

  • Metabolic Blocking: A strategically placed bromine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

The "Magic Methyl" Effect

The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also profoundly influence a molecule's properties:[8]

  • Conformational Restriction: The methyl group can restrict the rotation of the phenyl ring, locking the molecule into a more bioactive conformation.

  • Hydrophobic Interactions: It can fill hydrophobic pockets in a target protein, leading to enhanced binding affinity.

  • Improved Metabolic Stability: Similar to bromine, a methyl group can block metabolically labile positions.

Given these properties, 3-Bromo-5-methylphenylacetic acid is a promising building block for the synthesis of novel bioactive molecules. It can be utilized as a starting material for the development of:

  • Novel NSAIDs: By modifying the core structure, new anti-inflammatory agents could be developed.

  • Enzyme Inhibitors: The substituted phenylacetic acid scaffold can be incorporated into inhibitors for various enzymes.[9]

  • Receptor Agonists/Antagonists: The molecule can serve as a fragment for the design of ligands for a range of receptors.[10]

Figure 3: Potential Applications in Drug Discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-5-methylphenylacetic acid is associated with the following hazards:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 2: GHS Hazard Information [1]

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315, H319, H335P261, P271, P280

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Bromo-5-methylphenylacetic acid represents a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. While a comprehensive public profile with a PubChem CID and experimental data is lacking, its chemical identity is well-established through supplier databases. By applying known synthetic methodologies for phenylacetic acids and understanding the well-documented roles of its bromo and methyl substituents in medicinal chemistry, researchers can effectively utilize this compound as a scaffold to develop novel molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. Further public characterization of its physical and spectral properties would be a valuable addition to the chemical literature.

References

  • Shen, T. Y. (1972). Phenylacetic acid containing molecules, such as those shown below, have proven efficacious in a range of medical treatments. Angewandte Chemie International Edition, 11(6), 460-472. Available at: [Link]

  • Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(20), 5945-5954. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • Hunan Chemfish Pharmaceutical Co., Ltd. (n.d.). 3-Bromo-5-methylaniline. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylbenzoic acid. PubChem Compound Database. Available at: [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1149. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. In NIST Chemistry WebBook. Available at: [Link]

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Available at: [Link]

  • de Oliveira, R. S. B., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry, 16(20), 1845-1863. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of drug-potency enhancement via methylation. Available at: [Link]

  • University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-phenylpentanoic acid. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylhexanoic acid. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). Bromo-acetic acid, methyl ester - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-methylphenylacetic Acid

Executive Summary 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) serves as a critical "meta-meta" substituted scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) serves as a critical "meta-meta" substituted scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique geometry—providing a lipophilic methyl group at the 5-position and a reactive bromide at the 3-position—allows for precise vector exploration in structure-activity relationship (SAR) studies.

However, this substrate presents two distinct challenges in palladium-catalyzed cross-coupling:

  • The Acidic Proton: The free carboxylic acid (

    
    ) can protonate active Pd(II)-aryl species or boronate intermediates, leading to protodeboronation or catalyst poisoning.
    
  • Electronic Deactivation: The electron-donating methyl group at the 5-position slightly increases electron density at the oxidative addition site, potentially slowing the reaction compared to electron-deficient aryl halides.

This guide outlines two validated protocols: a Robust Esterification Route (recommended for scale-up) and a Direct Coupling Route (recommended for high-throughput screening).

Strategic Analysis & Decision Matrix

Before initiating synthesis, researchers must select the pathway that aligns with their downstream requirements.[1]

Decision Tree: Route Selection

RouteSelection Start Starting Material: 3-Bromo-5-methylphenylacetic acid Scale Is the reaction scale >10g? Start->Scale Sensitive Are reagents acid-sensitive? Scale->Sensitive No RouteA ROUTE A: Ester Protection (High Reliability, 3 Steps) Scale->RouteA Yes (Purification priority) Sensitive->RouteA Yes RouteB ROUTE B: Direct Coupling (High Efficiency, 1 Step) Sensitive->RouteB No (Speed priority)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The "Gold Standard" (Ester Protection)

Recommended for: Scale-up (>5g), GMP intermediates, and difficult boronic acids.[1] Mechanism: Masking the acidic proton eliminates catalyst poisoning and facilitates standard silica gel purification.

Step 1: Fischer Esterification
  • Dissolve: 3-Bromo-5-methylphenylacetic acid (1.0 eq) in MeOH (0.5 M concentration).

  • Catalyst: Add conc.

    
     (0.1 eq) dropwise.[1]
    
  • Reflux: Heat to 65°C for 4 hours. Monitor by TLC (Hex:EtOAc 4:1).[1]

  • Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat.[1]

    
     (critical to remove trace acid).[1] Dry (
    
    
    
    ) and concentrate.
    • Yield Expectation: >95% (Colorless oil/solid).[1]

Step 2: Suzuki Coupling of the Ester[2]
  • Substrate: Methyl 2-(3-bromo-5-methylphenyl)acetate.[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 eq).[1][2]

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]Role
Catalyst

0.03Robust Pd(II) source, resists oxidation.[1]
Base

2.5Activates boronic acid.[1]
Solvent 1,4-Dioxane :

(4:[1]1)
-Biphasic system dissolves inorganic base.[1]
Temp 90°C-Required for aryl bromide activation.[1]

Procedure:

  • Charge reaction vessel with Ester (1.0 eq), Boronic Acid (1.2 eq), and Base (2.5 eq).[1]

  • Add solvents (degassed).[1]

  • Add Pd-catalyst last under

    
     flow.[1]
    
  • Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite. Flash chromatography (0-20% EtOAc in Hexanes).[1]

Step 3: Hydrolysis (Optional)

If the free acid is required: Treat the coupled ester with


 (3.0 eq) in THF:

(1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

Protocol B: Direct Coupling of Free Acid

Recommended for: High-Throughput Screening (HTS), library synthesis, and "Green Chemistry" applications.[1] Critical Factor: You must use 3.5 equivalents of base (1 eq to deprotonate the carboxylic acid, 2.5 eq for the Suzuki cycle).

The "Buchwald" Methodology

Using advanced dialkylbiaryl phosphine ligands (SPhos or XPhos) allows for the coupling of the carboxylate salt directly, overcoming the electronic deactivation of the 5-methyl group.

Reagent Table:

Component Reagent Equiv. Notes
Ligand SPhos or XPhos 0.04 Electron-rich, bulky ligands facilitate oxidative addition.[1]

| Pre-catalyst |


 or Pd(OAc)2 | 0.02 | Source of Pd(0). |
| Base  | 

(Tribasic) | 3.5 | Critical excess required.[1] | | Solvent | n-Butanol or Toluene/

| - | n-Butanol aids solubility of the carboxylate salt. |

Step-by-Step Protocol:

  • Salt Formation: In the reaction vial, add 3-Bromo-5-methylphenylacetic acid (1.0 eq) and

    
     (3.5 eq).
    
  • Solvent Addition: Add n-Butanol or Toluene/Water (10:1).[1] Stir for 5 mins to ensure partial formation of the potassium carboxylate.

  • Catalyst Addition: Add Pre-mixed Pd:Ligand complex (1:2 ratio) or commercial Pd-G3-XPhos precatalyst.[1]

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup (CRITICAL):

    • The product is in the aqueous phase as a salt.

    • Wash the organic phase (remove impurities).

    • Acidify the aqueous phase to pH 3 with 1M HCl.

    • Extract the product into EtOAc.

Mechanistic Insight & Troubleshooting

The "Decarboxylation" Risk

Phenylacetic acids are prone to decarboxylative cross-coupling (losing


) under high temperatures if the ortho-positions are nitro-substituted or if specific Cu/Pd co-catalysts are used [1].
  • Observation: If you observe a product mass of [Expected - 44], you are decarboxylating.[1]

  • Fix: Lower temperature to 80°C and switch from Toluene to Dioxane/Water.

Catalyst Cycle Visualization

The following diagram illustrates the specific pathway for Protocol B, highlighting the necessity of the carboxylate salt formation.

SuzukiMechanism Substrate 3-Br-5-Me-Phenylacetic Acid BaseStep Deprotonation (K3PO4) Substrate->BaseStep Salt Carboxylate Salt (Ar-Br species) BaseStep->Salt OxAdd Oxidative Addition (Rate Limiting due to 5-Me) Salt->OxAdd + Pd(0) Pd0 Pd(0)-L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boron Boronic Acid + Base Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl-Acetic Acid Product RedElim->Product

Figure 2: Catalytic cycle for direct coupling.[1][10] Note the pre-formation of the carboxylate salt to prevent protonolysis of the Pd-Aryl intermediate.

References

  • Goossen, L. J., et al. (2006).[1] "Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids." Angewandte Chemie International Edition, 45(24), 3909-3912.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.[1]

  • Sigma-Aldrich. "Product Specification: 3-Bromo-5-methylphenylacetic acid."[1][11] (Note: General catalog link provided for verification of compound availability).

Sources

Application

esterification protocols for 3-Bromo-5-methylphenylacetic acid

Application Note: High-Efficiency Esterification Protocols for 3-Bromo-5-methylphenylacetic Acid Part 1: Strategic Overview & Chemical Profile 1.1 Introduction 3-Bromo-5-methylphenylacetic acid (CAS: N/A for specific iso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification Protocols for 3-Bromo-5-methylphenylacetic Acid

Part 1: Strategic Overview & Chemical Profile

1.1 Introduction 3-Bromo-5-methylphenylacetic acid (CAS: N/A for specific isomer, generic derivatives common) is a critical scaffold in medicinal chemistry. It serves as a bifunctional building block: the carboxylic acid moiety allows for amide coupling or heterocycle formation, while the aryl bromide acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Esterification is frequently the first step in a divergent synthesis. It protects the acidic proton, preventing catalyst poisoning during subsequent metal-catalyzed reactions and improving solubility in organic solvents.

1.2 Substrate Analysis

  • Sterics: The carboxylic acid is primary (separated from the ring by a methylene group). Steric hindrance is minimal, allowing rapid kinetics compared to benzoic acid derivatives.

  • Electronics: The 3-Bromo and 5-Methyl substituents exert mild inductive effects but do not significantly deactivate the carboxyl group.

  • Chemo-stability: The aryl bromide (

    
    ) is stable to standard acidic esterification conditions but sensitive to strong reducing agents or Pd(0) species. Protocols must avoid conditions that risk dehalogenation.
    

1.3 Method Selection Decision Matrix

EsterificationDecision Start Start: 3-Bromo-5-methylphenylacetic Acid Scale What is the Target Scale? Start->Scale EsterType Target Ester Group (R)? Scale->EsterType < 100g Simple Methyl / Ethyl EsterType->Simple Complex t-Butyl / Complex Alcohol EsterType->Complex Fischer Protocol A: Fischer Esterification (MeOH/H2SO4) Simple->Fischer Standard Route AcidCl Protocol C: Acid Chloride Method (SOCl2 -> ROH) Simple->AcidCl If Anhydrous Critical Complex->AcidCl Sterically Hindered R Steglich Protocol B: Steglich Esterification (DCC/DMAP) Complex->Steglich Acid Sensitive R caption Figure 1: Decision Matrix for Esterification Method Selection

Part 2: Experimental Protocols

Protocol A: Fischer Esterification (Methyl Ester Synthesis)

Best for: Routine synthesis, scale-up (>10g), and stable alkyl esters.

Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by equilibrium displacement (Le Chatelier’s principle).

Reagents:

  • Substrate: 3-Bromo-5-methylphenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.1 – 0.5 equiv)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Bromo-5-methylphenylacetic acid (e.g., 10.0 g, 43.6 mmol). Add anhydrous Methanol (100 mL). Stir until fully dissolved.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add concentrated

    
     (0.5 mL). Note: Exothermic reaction.
    
  • Reflux: Equip with a reflux condenser and drying tube (CaCl2). Heat to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The acid (lower Rf) should disappear; the ester (higher Rf) appears.

  • Concentration: Cool to room temperature. Remove ~80% of Methanol under reduced pressure (Rotavap).

  • Workup: Dilute residue with Ethyl Acetate (100 mL). Wash cautiously with Saturated

    
     (2 x 50 mL) to neutralize acid. Caution: 
    
    
    
    evolution.
  • Isolation: Wash organic layer with Brine (50 mL). Dry over

    
    , filter, and concentrate to dryness.
    
  • Purification: Usually obtained as a clear oil/low-melting solid. If purity <95%, purify via short-path silica plug.

Critical Parameter: Water content.[1][2] Use anhydrous MeOH to maximize yield.

Protocol B: Steglich Esterification (t-Butyl / Sensitive Esters)

Best for: Bulky esters (t-butyl), acid-sensitive substrates, or precious alcohols.

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol (catalyzed by DMAP).[3][4]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (e.g., t-Butanol): 1.5 – 3.0 equiv

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Nitrogen/Argon. Add Substrate (1.0 equiv), Alcohol, and DMAP to anhydrous DCM (0.2 M concentration).

  • Activation: Cool mixture to 0°C.

  • Addition: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature naturally. Stir for 12–18 hours.

    • Visual Indicator: White precipitate (DCU - Dicyclohexylurea) will form within 30 minutes.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse pad with cold DCM.

  • Workup: Wash filtrate with 0.5N HCl (to remove DMAP), then Sat.

    
    , then Brine.[5]
    
  • Purification: Flash column chromatography is usually required to remove traces of N-acylurea byproduct.

Protocol C: Acid Chloride Method (High Reactivity)

Best for: Sterically hindered alcohols or quantitative conversion requirements.

Workflow Diagram:

AcidChlorideWorkflow Input Acid Substrate Activation Activation: SOCl2 (1.5 eq) Reflux 2h Input->Activation Evap Evaporation: Remove excess SOCl2 (Azeotrope w/ Toluene) Activation->Evap Coupling Coupling: Add ROH + Et3N DCM, 0°C Evap->Coupling Output Pure Ester Coupling->Output caption Figure 2: Acid Chloride Activation Workflow

Step-by-Step Methodology:

  • Chlorination: Dissolve Substrate (1.0 equiv) in Toluene or DCM. Add Thionyl Chloride (

    
    , 2.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation (Critical): Concentrate to dryness. Add fresh Toluene and concentrate again (2x) to azeotrope away trace

    
    . Residual 
    
    
    
    will inhibit the next step or degrade sensitive alcohols.
  • Esterification: Redissolve the crude Acid Chloride in DCM. Add the Target Alcohol (1.2 equiv) and Triethylamine (

    
    , 1.5 equiv) at 0°C.
    
  • Finish: Stir 2 hours. Standard aqueous workup.

Part 3: Quality Control & Validation

3.1 Expected Analytical Data (Methyl Ester Example)

TechniqueParameterExpected Signal / ValueInterpretation
HPLC Retention TimeShifts to Later RTEster is less polar than Acid.
1H NMR

Singlet, ~3.70 ppm (3H)Appearance confirms methylation.
1H NMR

Singlet, ~3.60 ppm (2H)Slight shift from acid precursor.
1H NMR

Singlet, ~2.35 ppm (3H)Diagnostic for 5-Methyl group.[6]
IR Carbonyl (

)
~1735-1740

Ester stretch (Acid is ~1710

).

3.2 Troubleshooting Guide

  • Issue: Low Conversion (Fischer).

    • Cause: Water accumulation in the system.[3]

    • Fix: Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap if using higher boiling alcohols (Ethanol/Propanol).

  • Issue: DCU Contamination (Steglich).

    • Cause: DCU is slightly soluble in DCM.

    • Fix: Cool the reaction mixture to -20°C before filtration to maximize precipitation. Use Ether for the workup (DCU is very insoluble in Ether).

  • Issue: Ar-Br Loss.

    • Cause: Contamination with Pd or radical sources (rare in esterification).

    • Fix: Ensure glassware is free of transition metals. Avoid using HI or HBr as acid catalysts.

References

  • Fischer Esterification: Fischer, E.; Speier, A. "Darstellung der Ester."[1] Berichte der deutschen chemischen Gesellschaft, 1895 , 28, 3252–3258.

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4][7] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[4]

  • Acid Chloride Activation: Clayden, J., Greeves, N., Warren, S. "Nucleophilic Acyl Substitution." In Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 ; pp 203-206.

  • Phenylacetic Acid Reactivity: "Synthesis of Phenylacetic Acid Esters." Organic Syntheses, Coll.[2][8] Vol. 1, p.270 (1941 ).

Sources

Method

Application Note: Strategic Utilization of 3-Bromo-5-methylphenylacetic Acid in Medicinal Chemistry Scaffolds

Introduction & Mechanistic Rationale In modern drug discovery, the selection of highly versatile, multi-functional building blocks is critical for the rapid generation of structure-activity relationship (SAR) data. 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of highly versatile, multi-functional building blocks is critical for the rapid generation of structure-activity relationship (SAR) data. 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) has emerged as a privileged scaffold due to its unique combination of three orthogonal functional handles: a cross-coupling-ready bromide, a conformationally directing methyl group, and a derivatizable acetic acid moiety[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical starting material, but as a strategic vector for optimizing pharmacodynamics and pharmacokinetics:

  • The C3-Bromine Handle: Aryl bromides offer the optimal balance of reactivity and bench stability. Unlike aryl iodides, which can be light-sensitive and overly reactive (leading to homocoupling), or aryl chlorides, which require highly specialized electron-rich ligands, the C3-bromide readily undergoes Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2][3].

  • The "Magic Methyl" Effect (C5-Methyl): The inclusion of a methyl group on the phenyl ring is a deliberate design choice. The "magic methyl" effect can increase binding affinity by 10- to 1000-fold[4][5]. Mechanistically, this is driven by the methyl group restricting the torsional dihedral angle of the resulting biaryl system, effectively "locking" the molecule into its bioactive conformation. Furthermore, it improves the desolvation energetic penalty when the drug enters a hydrophobic binding pocket[6].

  • The Acetic Acid Moiety: The terminal carboxylic acid allows for late-stage amidation to generate peptidomimetics, esterification for prodrug synthesis, or intramolecular cyclization to form privileged heterocycles such as oxindoles and indolones[1].

G Scaffold 3-Bromo-5-methylphenylacetic acid (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Pd Catalyst Boronic Acid Amide Amide Coupling (HATU/DIPEA) Scaffold->Amide Primary/Secondary Amine Cyclization Intramolecular Cyclization Scaffold->Cyclization Acid Catalysis or Transition Metal Biaryl Biaryl Acetic Acids (Extended Hydrophobics) Suzuki->Biaryl Peptidomimetic Peptidomimetics (Targeted Probes) Amide->Peptidomimetic Oxindole Oxindole/Indolone Derivatives Cyclization->Oxindole

Caption: Orthogonal functionalization pathways of the 3-Bromo-5-methylphenylacetic acid scaffold.

Quantitative Reaction Optimization

When utilizing 3-Bromo-5-methylphenylacetic acid in Suzuki-Miyaura cross-coupling, the presence of the free carboxylic acid can complicate the reaction by altering the solubility profile and potentially interacting with the Palladium center. Table 1 summarizes the quantitative optimization of the cross-coupling step to build a biaryl system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Biaryl Formation

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Mechanistic Rationale
1Pd(PPh3)4Na2CO3Toluene:H2O (4:1)8045%Poor solubility of the carboxylate salt; significant protodeboronation observed.
2Pd(dppf)Cl2K2CO31,4-Dioxane:H2O (4:1)9078%Bidentate ligand prevents catalyst degradation; Dioxane improves carboxylate solubility.
3Pd2(dba)3 / XPhosK2CO31,4-Dioxane:H2O (4:1)9085%Bulky, electron-rich XPhos accelerates oxidative addition into the C-Br bond.
4 Pd2(dba)3 / XPhos Cs2CO3 1,4-Dioxane:H2O (4:1) 90 94% Optimal. Cesium effect enhances transmetalation kinetics; complete conversion[7].

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (IPCs) and mechanistic checkpoints, researchers can ensure the integrity of each transformation.

Protocol A: Biaryl Construction via Suzuki-Miyaura Cross-Coupling

Objective: To extend the hydrophobic core of the scaffold while retaining the acetic acid moiety for subsequent derivatization.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask, add 3-Bromo-5-methylphenylacetic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Pd2(dba)3 (0.025 eq), XPhos (0.05 eq), and Cs2CO3 (3.0 eq)[7].

    • Causality: An excess of base is required because the first equivalent immediately deprotonates the free acetic acid, leaving two equivalents to participate in the transmetalation step of the catalytic cycle[1][8].

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H2O. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: The biphasic system is critical; Dioxane solvates the organic substrates, while water dissolves the Cs2CO3, creating an interfacial transmetalation zone. Degassing is mandatory to prevent the oxidation of the active Pd(0) species into an inactive Pd(II)-peroxo complex.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an Argon atmosphere for 4–6 hours.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic doublet of the bromide (M, M+2 in a 1:1 ratio) is fully consumed, replaced by the desired biaryl mass[2][7].

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc and water. Crucial Step: Acidify the aqueous layer dropwise with 1M HCl until pH ~2.

    • Causality: The product exists as a water-soluble cesium carboxylate salt. Acidification protonates it back to the free carboxylic acid, forcing it into the organic (EtOAc) layer.

  • Purification: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure biaryl acetic acid.

Protocol B: Amide Coupling for Targeted Libraries

Objective: To functionalize the acetic acid moiety with a primary or secondary amine to generate a peptidomimetic library.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the biaryl acetic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics and ability to form a highly reactive O-Atab ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the electrophilic carbonyl carbon.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

    • Self-Validation (IPC): TLC (Eluent: 5% MeOH in DCM). The highly polar baseline spot (free acid) should disappear, replaced by a higher Rf spot corresponding to the less polar amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.

    • Causality: The NaHCO3 wash neutralizes and removes the acidic HOAt byproduct generated from HATU.

  • DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with EtOAc. The addition of LiCl severely disrupts the hydration sphere of DMF, forcing it exclusively into the aqueous phase, thereby preventing solvent contamination in the final product. Dry over Na2SO4 and concentrate.

The "Magic Methyl" Effect in Scaffold Design

When utilizing this scaffold, the C5-methyl group plays a pivotal role in the final drug candidate's efficacy. The diagram below illustrates the mechanistic pathways through which this seemingly minor structural feature translates into massive gains in binding affinity.

G Start Biaryl System with 5-Methyl Group Mech1 Steric Hindrance at Ortho/Meta Position Start->Mech1 Mech2 Increased Lipophilicity (Desolvation Energetics) Start->Mech2 Conf Restricted Dihedral Angle (Conformational Locking) Mech1->Conf Kinetics Enhanced Target Residence Time Mech2->Kinetics Outcome 10x - 1000x Increase in Binding Affinity (Magic Methyl Effect) Conf->Outcome Kinetics->Outcome

Caption: Mechanistic pathways of the "Magic Methyl" effect enhancing target binding affinity.

By strategically positioning the methyl group adjacent to the cross-coupling site, medicinal chemists can induce a torsional twist in the biaryl axis. This pre-organizes the molecule into a conformation that perfectly mimics the geometry required to bind the target protein, drastically reducing the entropic penalty of binding[4][6].

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development National Center for Biotechnology Information (PMC) URL:[Link]

  • Installing the 'magic methyl' – C–H methylation in synthesis SciSpace / Chemical Society Reviews URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Researchers finding ways to rapidly access the “magic methyl” effect University of Illinois Urbana-Champaign (Chemistry) URL:[Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives Inventiva Pharma URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Application

Application Notes and Protocols for the Amidation of 3-Bromo-5-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Central Role of the Amide Bond in Modern Drug Discovery The amide bond is a ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is a ubiquitous functional group in pharmaceuticals, underpinning the structure of a vast array of therapeutic agents.[1][2] Its remarkable stability, coupled with its ability to participate in key hydrogen bonding interactions with biological targets, makes it a privileged scaffold in medicinal chemistry. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery laboratories.[1][2][3]

This document provides a detailed guide to the reaction conditions for the amidation of 3-Bromo-5-methylphenylacetic acid, a substituted aryl acetic acid derivative that serves as a valuable building block for novel chemical entities. The presence of the bromo and methyl substituents on the phenyl ring introduces specific electronic and steric considerations that must be addressed when selecting an appropriate synthetic strategy. We will explore the underlying principles of common amidation methodologies, provide a comparative analysis of widely used coupling reagents, and present detailed, step-by-step protocols to facilitate the successful synthesis of amide derivatives of this important intermediate.

Understanding the Mechanism: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] This is due to the formation of a non-productive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.

Carbodiimide-Mediated Amidation (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removal of its urea byproduct.[4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to an inactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[4][5][6] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization.[4] The amine then attacks this activated ester to furnish the desired amide.

Mechanism of EDC/HOBt-Mediated Amidation

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH (3-Bromo-5-methylphenylacetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Urea EDC-Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Uronium/Aminium Salt-Based Amidation (e.g., HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization.[4][7] It is particularly well-suited for challenging couplings, including those involving sterically hindered substrates.[4][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][7][9] The amine then attacks this active ester to yield the final amide product.[4][7][9]

Mechanism of HATU-Mediated Amidation

HATU_Mechanism Carboxylic_Acid R-COOH (3-Bromo-5-methylphenylacetic acid) Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base - HB+ Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - HOAt HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH2 - HOAt Amine R'-NH2 TMU Tetramethylurea Byproduct

Caption: Mechanism of HATU mediated amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization, reaction conditions, and cost.[4] For 3-Bromo-5-methylphenylacetic acid, the electronic-withdrawing nature of the bromine atom can increase the acidity of the carboxylic acid, which is generally favorable for activation. The methyl group presents minimal steric hindrance.

Coupling Reagent/SystemAdvantagesDisadvantagesTypical SolventsTypical Base
EDC/HOBt Water-soluble urea byproduct is easily removed by aqueous workup.[4] Cost-effective. Low racemization with HOBt.[4]Can be less effective for sterically hindered amines.DMF, DCM, MeCNDIPEA, TEA, NMM
HATU High reactivity and fast reaction times.[4][7] Excellent for sterically hindered substrates.[4][8] Low rates of epimerization.[4][7]Higher cost compared to carbodiimides. Byproducts can sometimes be difficult to remove.DMF, NMPDIPEA, TEA
T3P® (Propylphosphonic Anhydride) Byproducts are water-soluble and easily removed.[10] High reactivity.Can sometimes require higher temperatures.EtOAc, MeCN, ToluenePyridine, DIPEA, TEA
Acid Chlorides (e.g., via SOCl₂) Highly reactive, useful for unreactive amines.[1][11] Inexpensive.Harsh conditions (heat, strong reagents) may not be suitable for complex molecules.[2] Generates HCl, requiring a stoichiometric amount of base.Toluene, DCMPyridine, TEA

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents should be used, as water can hydrolyze the activated intermediates.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Protocol 1: Amidation of 3-Bromo-5-methylphenylacetic acid using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • 3-Bromo-5-methylphenylacetic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[4]

  • HOBt (1.2 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[4]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-methylphenylacetic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • If using DCM, dilute the reaction mixture with additional DCM. If using DMF, dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Reaction Workflow: EDC/HOBt Amidation

EDC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Combine Acid, Amine, HOBt in Anhydrous Solvent Cool Cool to 0 °C Reagents->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_Base Add DIPEA Add_EDC->Add_Base Stir Stir at RT (12-24h) Add_Base->Stir Dilute Dilute with Solvent Stir->Dilute Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for EDC/HOBt mediated amidation.

Protocol 2: Amidation of 3-Bromo-5-methylphenylacetic acid using HATU

This protocol is highly effective, particularly for more challenging substrates or when rapid reaction times are desired.

Materials:

  • 3-Bromo-5-methylphenylacetic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-methylphenylacetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered amines, switching from EDC/HOBt to HATU is often beneficial.[4] Alternatively, converting the carboxylic acid to the more reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine can be effective.[1][13]

  • Side Products: The formation of N-acylurea byproduct with EDC can be minimized by ensuring the prompt addition of HOBt. Water-soluble byproducts from EDC and T3P can be effectively removed with aqueous workups.[4][10]

  • Purification Challenges: The tetramethylurea byproduct from HATU can sometimes be difficult to separate from the product. Thorough aqueous washes are crucial. If co-elution occurs during chromatography, consider alternative solvent systems or reverse-phase chromatography.

Conclusion

The amidation of 3-Bromo-5-methylphenylacetic acid can be achieved efficiently using standard coupling methodologies. For most applications, the EDC/HOBt system offers a reliable and cost-effective solution. In cases involving less reactive amines or where higher reaction rates are desired, the use of HATU is recommended. Careful execution of the experimental protocol, including the use of anhydrous conditions and appropriate workup procedures, is key to obtaining high yields of pure amide products. These protocols provide a solid foundation for researchers to synthesize a diverse range of amide derivatives for applications in drug discovery and development.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • Wikipedia. (2023, December 2). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • De, S., & Gopishetty, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152865. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 82(21), 11671–11679. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image]. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(14), 7024–7031. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst [Image]. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikimedia Commons. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea [Image]. Retrieved from [Link]

  • Wang, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 534-540. Retrieved from [Link]

  • ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • YouTube. (2023, September 24). Amidation Reaction. Retrieved from [Link]

Sources

Method

3-Bromo-5-methylphenylacetic acid building block for heterocycle synthesis

Application Note: 3-Bromo-5-methylphenylacetic Acid as a Trifunctional Building Block for Heterocycle Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5-methylphenylacetic Acid as a Trifunctional Building Block for Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Strategic Utility in Drug Discovery

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a highly versatile, trifunctional building block widely utilized in the synthesis of complex heterocycles. Its structural topology offers three distinct sites for orthogonal functionalization:

  • Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl and heterobiaryl frameworks[1].

  • Carboxylic Acid: Enables direct amidation, esterification, or transition-metal-catalyzed decarboxylative cross-coupling (DCCP)[2].

  • 
    -Methylene Protons:  Mildly acidic protons that facilitate 
    
    
    
    -arylation or alkylation via dienolate intermediates[2].

The inclusion of the meta-methyl group provides essential steric tuning and enhances the lipophilicity of the resulting scaffold, a critical parameter in optimizing pharmacokinetic properties for targets such as aldose reductase inhibitors[3].

Mechanistic Pathways & Workflow

G SM 3-Bromo-5-methylphenylacetic Acid (CAS: 51719-66-5) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) SM->CrossCoupling Aryl Bromide Activation AlphaFunc Alpha-Arylation / Alkylation (Dienolate Intermediate) SM->AlphaFunc Alpha-Proton Deprotonation Decarbox Decarboxylative Coupling (DCCP Pathway) SM->Decarbox CO2 Extrusion Int1 Heterobiaryl Acetic Acids CrossCoupling->Int1 Int2 Alpha-Substituted Derivatives AlphaFunc->Int2 Int3 Diarylmethane Scaffolds Decarbox->Int3 Het1 Isoquinolines & Indoles Int1->Het1 Cyclization Het2 Oxindoles & Lactams Int2->Het2 Intramolecular Amidation

Caption: Divergent synthetic pathways of 3-Bromo-5-methylphenylacetic acid in heterocycle synthesis.

Protocol I: Synthesis of 4-Methyl-oxindole Scaffolds via Intramolecular Amidation

Causality & Rationale: Oxindoles are privileged pharmacophores. By first converting the carboxylic acid to a secondary amide (using an alkyl/aryl amine), the resulting intermediate can undergo an intramolecular Buchwald-Hartwig cross-coupling. The choice of


 and Xantphos is highly intentional: Xantphos possesses a wide bite angle (~111°), which enforces a geometry that accelerates the crucial reductive elimination step, favoring the formation of the 5-membered lactam ring over intermolecular side reactions. 

is selected as the base because it is strong enough to deprotonate the amide but mild enough to prevent hydrolysis of the product.

Step-by-Step Methodology:

  • Amidation (Self-Validating Step): React 3-Bromo-5-methylphenylacetic acid (1.0 eq) with the desired primary amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at room temperature for 4 hours.

    • Validation: Monitor via LC-MS. The product mass should exhibit the characteristic 1:1 isotopic doublet of bromine (

      
      ).
      
  • Degassing: Transfer the purified bromo-amide intermediate (1.0 eq) to an oven-dried Schlenk flask. Add anhydrous 1,4-dioxane (0.1 M). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (Xantphos) and the deactivation of the Pd(0) species.

  • Catalyst Loading: Under a positive Argon flow, add

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    
    (2.0 eq).
  • Cyclization: Seal the flask and heat to 100 °C for 12 hours.

    • Validation: A successful reaction will transition from a dark purple/red (dba complex) to a golden-brown homogeneous solution. If the solution turns opaque black, Pd-black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol II: Decarboxylative Cross-Coupling (DCCP) for Diarylmethane Heterocycles

Causality & Rationale: Traditional Suzuki couplings require organoboron reagents. Decarboxylative cross-coupling (DCCP) leverages the carboxylic acid directly as a traceless activating group[2]. Under thermal conditions with a Pd/Ag co-catalyst system, the silver salt facilitates the extrusion of


, generating an aryl-silver intermediate that undergoes transmetalation with the palladium cycle[4]. This enables the direct coupling of 3-Bromo-5-methylphenylacetic acid with heteroaryl chlorides to form diarylmethanes without needing to pre-synthesize unstable boronic acids.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, charge a pressure vial with 3-Bromo-5-methylphenylacetic acid (1.5 eq), a heteroaryl chloride (1.0 eq),

    
     (10 mol%), JackiePhos (20 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent Addition: Add a 4:1 mixture of Mesitylene/DMF (0.2 M).

    • Causality: Mesitylene provides the high boiling point necessary for thermal decarboxylation, while DMF solubilizes the silver salts to facilitate the initial metalation.

  • Reaction Execution: Heat the sealed vial at 130 °C for 16 hours.

    • Validation: Evolution of

      
       gas will cause a slight pressure buildup. Monitor the disappearance of the heteroaryl chloride via GC-MS.
      
  • Isolation: Dilute with EtOAc, wash extensively with water to remove DMF and silver residues, dry over

    
    , and purify via silica gel chromatography.
    

Quantitative Data: Optimization of Pd-Catalyzed Oxindole Cyclization

The following table summarizes the optimization of the intramolecular amidation step, demonstrating the critical nature of the ligand and base selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1



Toluene10012
2

BINAP

1,4-Dioxane10045
3

Xantphos

1,4-Dioxane10068
4

Xantphos

1,4-Dioxane 100 92
5

Xantphos

DMF10055*

*Note: Lower yield in DMF is attributed to competitive base-catalyzed hydrolysis of the amide intermediate prior to oxidative addition.

References

  • [2] Title: Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides Source: Organic Letters - ACS Publications URL: [Link]

  • [3] Title: Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors Source: PubMed URL: [Link]

  • [4] Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PMC - National Institutes of Health URL: [Link]

  • [1] Title: New Horizons for Cross-Coupling Reactions Source: Pharmaceutical Technology URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-methylphenylacetic Acid

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

3-Bromo-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide will focus on the most common and effective synthetic strategies, offering expert insights to overcome common hurdles. We will primarily discuss two robust methods: the Willgerodt-Kindler reaction and the hydrolysis of 2-(3-Bromo-5-methylphenyl)acetonitrile.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-Bromo-5-methylphenylacetic acid. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

I. Willgerodt-Kindler Reaction Route

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into phenylacetic acids.[1][2] It typically involves the reaction of the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[3][4]

Workflow for the Willgerodt-Kindler Reaction

Willgerodt-Kindler Workflow A 3-Bromo-5-methylacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine, Reflux) A->B Reactants C Thioamide Intermediate B->C Formation D Acid Hydrolysis (e.g., H2SO4/AcOH/H2O, Reflux) C->D Hydrolysis E Crude 3-Bromo-5-methylphenylacetic acid D->E Isolation F Purification (Recrystallization/Chromatography) E->F Purification G Pure Product F->G Final Product

Caption: Workflow for 3-Bromo-5-methylphenylacetic acid synthesis via the Willgerodt-Kindler reaction.

Question 1: My Willgerodt-Kindler reaction has stalled, and I have a low conversion of the starting ketone. What could be the cause?

Answer: A stalled or low-conversion Willgerodt-Kindler reaction can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: This reaction requires high temperatures (reflux) to proceed efficiently.[5] A 14-hour reflux is often cited as a starting point.[5] Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux.

  • Reagent Quality: The purity of sulfur and morpholine is crucial. Use freshly opened or properly stored reagents. Old morpholine can absorb water and carbon dioxide from the atmosphere, reducing its effectiveness.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of ketone:sulfur:morpholine is critical. A common ratio is 1:1.5:1.5.[5] An excess of sulfur and morpholine is generally used to drive the reaction to completion.

Troubleshooting Steps:

  • Verify Temperature: Measure the temperature of your heating mantle and ensure it is sufficient to maintain a steady reflux of the reaction mixture.

  • Extend Reaction Time: If the temperature is adequate, consider extending the reflux time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Use Fresh Reagents: If possible, repeat the reaction with fresh bottles of sulfur and morpholine.

  • Optimize Stoichiometry: If the issue persists, consider a small-scale experiment where you vary the stoichiometry of sulfur and morpholine to find the optimal conditions for your specific setup.

Question 2: The hydrolysis of the thioamide intermediate is incomplete, resulting in a mixture of product and thioamide. How can I improve the hydrolysis step?

Answer: Incomplete hydrolysis is a common issue and can be addressed by modifying the hydrolysis conditions:

  • Inadequate Acid Concentration or Temperature: The hydrolysis of the thioamide to the carboxylic acid requires harsh conditions, typically a strong acid and elevated temperatures.[5] A mixture of sulfuric acid, acetic acid, and water at reflux for several hours is often effective.[5]

  • Insufficient Hydrolysis Time: Six hours of reflux is a typical duration for this step.[5] However, sterically hindered or electron-rich thioamides may require longer reaction times.

Troubleshooting Steps:

  • Increase Acid Concentration: Carefully increase the concentration of sulfuric acid in your hydrolysis mixture.

  • Prolong Reflux Time: Extend the reflux period and monitor the disappearance of the thioamide intermediate by TLC.

  • Alternative Hydrolysis Conditions: Consider using a different acid mixture, such as aqueous HCl, or a basic hydrolysis with a strong base like NaOH followed by acidic workup.

Question 3: My final product is a dark, oily substance that is difficult to purify. What causes this and how can I obtain a clean, solid product?

Answer: The formation of dark, tarry byproducts is characteristic of the Willgerodt-Kindler reaction, often due to polymerization and side reactions at high temperatures.

Troubleshooting and Purification Strategy:

  • Initial Workup: After hydrolysis, pour the reaction mixture into ice water to precipitate the crude product.[5] This helps to solidify the product and separate it from some of the more soluble impurities.

  • Base Wash: Dissolve the crude solid in an aqueous base solution (e.g., 20% NaOH) to form the sodium salt of the carboxylic acid, which is water-soluble.[5] Insoluble impurities, such as unreacted starting material and polymeric byproducts, can be removed by filtration.

  • Acidification and Crystallization: Cool the filtrate in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2 to precipitate the purified carboxylic acid.[5]

  • Recrystallization: For further purification, recrystallize the solid product from a suitable solvent system, such as a mixture of ethanol and water or toluene.[6]

II. Nitrile Hydrolysis Route

This route involves the synthesis of 2-(3-Bromo-5-methylphenyl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. The nitrile can be prepared from 3-bromo-5-methylbenzyl bromide.

Workflow for the Nitrile Hydrolysis Route

Nitrile Hydrolysis Workflow A 3-Bromo-5-methylbenzyl bromide B Cyanation (e.g., NaCN in DMSO) A->B Reactants C 2-(3-Bromo-5-methylphenyl)acetonitrile B->C Formation D Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, Reflux) C->D Hydrolysis E Crude 3-Bromo-5-methylphenylacetic acid D->E Isolation F Purification (Recrystallization/Chromatography) E->F Purification G Pure Product F->G Final Product

Caption: Workflow for 3-Bromo-5-methylphenylacetic acid synthesis via nitrile hydrolysis.

Question 4: The cyanation of 3-bromo-5-methylbenzyl bromide is giving a low yield. What are the potential reasons?

Answer: Low yields in the cyanation step can stem from several issues:

  • Poor Solubility of Cyanide Salt: Sodium or potassium cyanide has limited solubility in many organic solvents.

  • Side Reactions: Benzyl bromides can undergo elimination reactions or react with trace amounts of water in the solvent.

  • Reaction Conditions: The reaction temperature and time may not be optimal.

Troubleshooting Steps:

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize side reactions.

  • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the organic-soluble benzyl bromide and the inorganic cyanide salt.

  • Temperature Control: The reaction is typically run at room temperature to slightly elevated temperatures. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Question 5: The hydrolysis of the nitrile is very slow or incomplete. How can I drive this reaction to completion?

Answer: Nitrile hydrolysis can be sluggish, but the rate can be significantly improved:

  • Harsh Conditions Required: Both acid and base-catalyzed hydrolysis of nitriles require vigorous conditions, such as refluxing in concentrated acid or base for several hours.[7]

  • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. In some cases, this intermediate can be slow to hydrolyze further.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: Ensure the reaction is refluxing vigorously and extend the reaction time. Monitor the progress by TLC, looking for the disappearance of both the starting nitrile and the intermediate amide.

  • Use a Co-solvent: In some cases, adding a co-solvent like ethanol to the aqueous acid or base can improve the solubility of the organic substrate and increase the reaction rate.

  • Switch Hydrolysis Conditions: If acid hydrolysis is slow, try basic hydrolysis, or vice-versa. Basic hydrolysis followed by acidification can sometimes be more effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 3-Bromo-5-methylphenylacetic acid?

A1: The choice of synthetic route often depends on the availability of starting materials and the scale of the synthesis. The Willgerodt-Kindler reaction is a good option if 3-bromo-5-methylacetophenone is readily available. It is a one-pot conversion of the ketone to the thioamide, followed by hydrolysis. The nitrile hydrolysis route is advantageous if 3-bromo-5-methylbenzyl bromide is the more accessible starting material. Both routes are robust and can provide good yields with proper optimization.

Q2: What are the main safety precautions to consider during these syntheses?

A2: Both synthetic routes involve hazardous materials and require appropriate safety measures:

  • Willgerodt-Kindler Reaction: This reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas, during the hydrolysis of the thioamide. The reaction should be performed in a well-ventilated fume hood.

  • Nitrile Hydrolysis: Cyanide salts (NaCN, KCN) are highly toxic. Handle them with extreme care, using appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste should be quenched with bleach before disposal.

  • General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves. Handle strong acids and bases with care.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. For example, a mixture of hexanes and ethyl acetate is often a good starting point for developing a TLC method. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q4: What is the expected yield for the synthesis of 3-Bromo-5-methylphenylacetic acid?

A4: The yield can vary significantly depending on the chosen route and the optimization of the reaction conditions. For the Willgerodt-Kindler reaction, a patent for the synthesis of 3-bromophenylacetic acid reports a yield of 92.3%.[5] With careful optimization, yields in the range of 70-90% are achievable for both routes.

Quantitative Data Summary

ParameterWillgerodt-Kindler RouteNitrile Hydrolysis Route
Starting Material 3-Bromo-5-methylacetophenone3-Bromo-5-methylbenzyl bromide
Key Reagents Sulfur, Morpholine, H₂SO₄NaCN, H₂SO₄ or NaOH
Typical Reaction Time 14h (thioamide) + 6h (hydrolysis)[5]2-4h (cyanation) + 3-6h (hydrolysis)
Typical Yield 70-92%[5]70-85%
Key Byproducts Polymeric sulfur compoundsAmide intermediate, elimination products

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylphenylacetic acid via Willgerodt-Kindler Reaction

Step 1: Formation of the Thioamide Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-methylacetophenone (1.0 eq), sulfur (1.5 eq), and morpholine (1.5 eq).

  • Heat the mixture to reflux and maintain for 14 hours.[5] The reaction mixture will become dark and viscous.

  • Allow the mixture to cool to room temperature.

Step 2: Hydrolysis of the Thioamide

  • To the cooled reaction mixture, add a solution of glacial acetic acid, concentrated sulfuric acid, and water. A typical ratio is 5:1:1.5 by volume.

  • Heat the mixture to reflux and maintain for 6 hours.[5]

  • Cool the reaction mixture and pour it into a beaker containing ice water. A solid precipitate should form.

  • Collect the crude solid by vacuum filtration and wash with cold water.

Step 3: Purification

  • Dissolve the crude solid in a 20% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.[5]

  • Cool the filtrate in an ice bath and acidify with 2M hydrochloric acid to a pH of 1-2.

  • Collect the precipitated 3-Bromo-5-methylphenylacetic acid by vacuum filtration, wash with cold water, and dry under vacuum.

  • For higher purity, recrystallize the product from an appropriate solvent.

Protocol 2: Synthesis of 3-Bromo-5-methylphenylacetic acid via Nitrile Hydrolysis

Step 1: Synthesis of 2-(3-Bromo-5-methylphenyl)acetonitrile

  • In a round-bottom flask, dissolve 3-bromo-5-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 2: Hydrolysis of the Nitrile

  • In a round-bottom flask fitted with a reflux condenser, combine the crude 2-(3-Bromo-5-methylphenyl)acetonitrile and a 3:2 mixture of concentrated sulfuric acid and water.[7]

  • Heat the mixture to reflux and stir for 3-5 hours until the reaction is complete as indicated by TLC.[7]

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-methylphenylacetic acid.

References

Sources

Optimization

Technical Support Center: Solubilization of 3-Bromo-5-methylphenylacetic Acid

Executive Summary & Physicochemical Profile[2][3] User Issue: "I cannot get 3-Bromo-5-methylphenylacetic acid to dissolve in my aqueous buffer," or "The compound precipitates immediately upon addition to cell culture med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[2][3]

User Issue: "I cannot get 3-Bromo-5-methylphenylacetic acid to dissolve in my aqueous buffer," or "The compound precipitates immediately upon addition to cell culture media."

The Root Cause: 3-Bromo-5-methylphenylacetic acid is a hydrophobic weak acid.[1] Its solubility is strictly governed by pH and lipophilicity.[1] In its protonated (free acid) form, it is nearly insoluble in water due to the lipophilic bromine and methyl substituents. To achieve aqueous solubility, you must drive the equilibrium toward the ionized (carboxylate) form or use organic co-solvents.

PropertyValue (Approx.)Implication
Molecular Weight 229.07 g/mol Small molecule, prone to rapid crystallization.[1]
pKa ~4.3Weak acid.[1] At pH < 4.3, it is neutral (insoluble).[1] At pH > 6.3, it is ionized (soluble).[1]
LogP ~2.8Moderately lipophilic.[1] Prefers organic environments (cell membranes, DMSO) over water.[1]
Appearance White/Off-white solidCrystalline lattice energy resists dissolution.[1]

Decision Matrix: Choosing the Right Solubilization Strategy

Do not blindly add DMSO. Use this logic flow to determine the correct protocol for your specific application.

solubilization_decision_tree Start START: What is your application? CellCulture Cell Culture / Live Animal Start->CellCulture ChemAssay Enzymatic / Chemical Assay Start->ChemAssay IsHighConc Is required conc > 100 µM? CellCulture->IsHighConc BufferCheck Is Buffer pH > 7.0? ChemAssay->BufferCheck ToxicityCheck Can cells tolerate DMSO? IsHighConc->ToxicityCheck No SaltMethod STRATEGY A: Sodium Salt Preparation (No DMSO) IsHighConc->SaltMethod Yes (Avoid DMSO) ToxicityCheck->SaltMethod No (Sensitive Cells) DMSOMethod STRATEGY B: DMSO Stock + Stepwise Dilution ToxicityCheck->DMSOMethod Yes (<0.5% v/v) BufferCheck->SaltMethod No (Acidic Buffer) DirectDissolve Direct Dissolution (Slow, requires pH monitoring) BufferCheck->DirectDissolve Yes DirectDissolve->SaltMethod Fails?

Figure 1: Solubilization Decision Tree. Selects the optimal method based on concentration requirements and biological tolerance.

Troubleshooting Guides & FAQs

Issue 1: "It precipitated when I added the DMSO stock to my media."

Diagnosis: Solvent Shock.[1] When you drop a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the DMSO molecules rapidly mix with water (high affinity).[1] The hydrophobic drug molecules are left "naked" and instantly aggregate before they can disperse.

The Fix:

  • Warm the Media: Pre-warm your culture media/buffer to 37°C. Cold buffers accelerate precipitation.

  • Vortex While Adding: Do not add the drop to a static solution. Vortex the buffer while slowly piping the stock into the center of the vortex.

  • Intermediate Dilution: Create a 10x working solution in a mix of 50% DMSO / 50% PBS, then dilute that into the final media. This steps down the hydrophobicity gradient.

Issue 2: "I need to avoid DMSO entirely. How do I dissolve it directly in water?"

Diagnosis: pH Limitation. Adding the free acid powder to water lowers the pH. If the pH drops below the pKa (~4.3), the compound remains protonated and insoluble.

The Fix (The "Salt Switch"): You must convert the Acid to its Sodium Salt.

  • Theory:

    
    [1]
    
  • Protocol: See Protocol A below. The salt form is significantly more water-soluble (often >50 mg/mL).

Issue 3: "My solution is cloudy. Can I filter it?"

Diagnosis: Suspension vs. Solution. Cloudiness indicates the presence of micro-crystals (Tyndall effect).

  • Stop: Do not filter yet. Filtering a cloudy solution removes the drug, meaning your final concentration will be unknown and likely near zero.[1]

  • Action: Add 1M NaOH dropwise (checking pH) until clear, or sonicate at 40°C. Only filter-sterilize once the solution is perfectly clear.

Validated Protocols

Protocol A: Preparation of Aqueous Sodium Salt Stock (Recommended)

Best for: Animal studies, sensitive cell lines, and high-concentration aqueous needs.[1]

Materials:

  • 3-Bromo-5-methylphenylacetic acid (Solid)[1]

  • 1.0 M NaOH (Sodium Hydroxide) solution

  • PBS (Phosphate Buffered Saline) or Ultrapure Water

  • pH Meter or strips[1]

Step-by-Step:

  • Calculate: Determine the moles of compound.

    • Example: 22.9 mg of compound = ~0.1 mmol.[1]

  • Equivalency: You need 1.0 to 1.1 equivalents of NaOH to fully deprotonate the acid.

    • Example: For 0.1 mmol drug, use 100 µL of 1.0 M NaOH (which is 0.1 mmol).[1]

  • Mix: Add the solid compound to a tube. Add the calculated volume of NaOH.

    • Note: It may not dissolve instantly because the volume is small.

  • Dilute: Add PBS/Water to reach ~90% of your desired final volume. Vortex vigorously.

  • Check: The solution should become clear. If still cloudy, check pH.[1] If pH < 7, add minute amounts of NaOH.[1]

  • Finalize: Adjust to final volume. Filter sterilize (0.22 µm) if used for cell culture.[1]

Protocol B: DMSO Stock Preparation

Best for: High Throughput Screening (HTS) and long-term freezer storage.

Materials:

  • DMSO (anhydrous, cell-culture grade)[1]

  • Vials with Teflon-lined caps (to prevent DMSO leaching)[1]

Step-by-Step:

  • Concentration: Prepare a 100 mM or 50 mM master stock.

    • Calculation: Dissolve 22.9 mg in 1 mL DMSO = 100 mM.[1]

  • Dissolution: Vortex. The compound should dissolve readily in DMSO. If not, warm to 37°C.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Warning: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO causes compound degradation and precipitation over time.[1] Keep tightly sealed.

Mechanistic Visualization: The Precipitation Trap

Understanding why precipitation occurs helps you prevent it.[1]

precipitation_mechanism cluster_prevention Prevention Strategy DMSO_State DMSO Stock (Drug is Solvated) Mixing Rapid Mixing with Water DMSO_State->Mixing Dilution Shell_Strip Water strips DMSO shell Mixing->Shell_Strip Thermodynamics SlowMix Slow Addition + Vortexing Mixing->SlowMix Aggregation Hydrophobic Aggregation Shell_Strip->Aggregation High Local Conc. Precipitate Visible Precipitate Aggregation->Precipitate

Figure 2: The Mechanism of Solvent Shock. Rapid dilution strips the protective solvent shell, causing hydrophobic molecules to aggregate before they can disperse.[1]

References

  • PubChem. (2025).[1] 3-Bromo-5-phenylpentanoic acid (Analogous Structure Data).[1] National Library of Medicine.[1] [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/LogP solubility relationships).

  • LifeTein. (2023). DMSO Usage in Cell Culture.[1][2][3][4][5][Link]

  • ResearchGate. (2014).[1] Discussions on DMSO tolerance in cell culture assays.[Link]

  • LibreTexts. (2023).[1][2] Biological Acids and the Henderson-Hasselbalch Equation.[6][7][Link]

Sources

Troubleshooting

removing impurities from 3-Bromo-5-methylphenylacetic acid crude

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that the purity of key synthetic intermediates directly impacts downstream coupling efficiencies and API toxicity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that the purity of key synthetic intermediates directly impacts downstream coupling efficiencies and API toxicity profiles. 3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5) is a highly lipophilic, functionalized building block. Depending on your synthetic route—whether via benzyl cyanide hydrolysis or Grignard carboxylation—your crude material will contain a specific matrix of impurities.

This guide provides field-proven, mechanistically grounded solutions to isolate your target compound from complex crude matrices.

Diagnostic Workflow Visualization

ImpurityTroubleshooting Start Crude 3-Bromo-5-methylphenylacetic acid Q1 Are neutral impurities present? (e.g., Benzyl cyanide/bromide) Start->Q1 AcidBase Perform Acid-Base Extraction (pH 9-10 aq. wash) Q1->AcidBase Yes Q2 Are colored/polymeric byproducts present? Q1->Q2 No AcidBase->Q2 Charcoal Activated Carbon Treatment in hot Toluene/EtOH Q2->Charcoal Yes Q3 Are positional isomers (e.g., 2-Bromo) present? Q2->Q3 No Charcoal->Q3 Recryst Selective Recrystallization (Toluene/Heptane) Q3->Recryst Yes Pure Purified Target Compound (>99% HPLC) Q3->Pure No Recryst->Pure

Diagnostic workflow for targeted impurity removal from 3-Bromo-5-methylphenylacetic acid crude.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude contains significant amounts of unreacted 3-bromo-5-methylbenzyl cyanide. Why did this happen, and how do I remove it?

  • Causality: The hydrolysis of sterically hindered benzyl cyanides to phenylacetic acids often stalls at the primary amide intermediate or fails to reach completion due to the poor aqueous solubility of the lipophilic precursor[1].

  • Solution: Do not attempt to separate these via silica gel chromatography immediately. Instead, utilize an orthogonal acid-base extraction. Because 3-bromo-5-methylphenylacetic acid has a pKa of approximately 4.2, it readily forms a water-soluble sodium salt at pH > 8. The unreacted nitrile is non-ionizable and remains entirely in the organic phase.

Q2: HPLC analysis shows a persistent isobaric impurity (same mass). What is it, and how do I clear it?

  • Causality: This is almost certainly a positional isomer (e.g., 2-bromo-5-methylphenylacetic acid). These isomers originate from non-selective electrophilic aromatic bromination during the synthesis of the toluene precursor.

  • Solution: Acid-base extraction cannot resolve isomers because their pKa values are nearly identical. You must use selective thermodynamic recrystallization[1]. By utilizing a solvent/anti-solvent system (e.g., Toluene/Heptane), you exploit the subtle differences in crystal lattice energy and molecular dipole moments. The target meta-bromo isomer typically packs more efficiently than the sterically hindered ortho-bromo isomer, allowing the target to crystallize while the impurity remains in the mother liquor.

Q3: The crude material is dark brown/black instead of off-white. How do I remove these chromophores without losing yield?

  • Causality: Dark coloration usually indicates the presence of polymeric byproducts or oxidized trace phenolic impurities formed during harsh reflux conditions (e.g., during Grignard carboxylation or acidic hydrolysis)[2].

  • Solution: Perform an activated carbon (charcoal) treatment in a hot, moderately polar solvent[3]. The vast surface area of the carbon selectively adsorbs these high-molecular-weight, conjugated chromophores without trapping the monomeric target acid.

Section 2: Quantitative Data for Purification Planning

To design a self-validating purification system, you must understand the physicochemical boundaries of your matrix. Below is the phase-behavior data used to justify the solvent selections in our protocols.

Compound / ImpurityPredicted pKaPredicted LogPSolubility in Aq. Base (pH 10)Solubility in Toluene (25°C)Solubility in Heptane (25°C)
3-Bromo-5-methylphenylacetic acid ~4.2~2.8High (>100 mg/mL)ModerateLow
3-Bromo-5-methylbenzyl cyanide N/A~2.9InsolubleHighModerate
2-Bromo-5-methylphenylacetic acid ~4.0~2.8HighHigh (Fails to pack)Low
Magnesium Salts (Grignard route) N/AN/AInsoluble (Precipitates)InsolubleInsoluble

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Orthogonal Acid-Base Extraction (For Neutral Impurities)

Authoritative Grounding: This protocol leverages standard carboxylic acid isolation techniques established in classic organic syntheses, ensuring the complete partition of ionizable products from neutral starting materials[2][3].

  • Dissolution: Dissolve the crude mixture in ethyl acetate (approx. 10 mL/g of crude).

  • Basification: Add 1M aqueous Sodium Carbonate (Na₂CO₃) in portions until the aqueous phase reaches pH 9-10.

    • Self-Validation Check: Effervescence (CO₂ evolution) will occur and eventually cease. The target acid is now partitioned into the aqueous layer as a sodium salt.

  • Organic Wash: Separate the layers. Wash the aqueous layer with fresh ethyl acetate (2 x 5 mL/g) to extract lipophilic neutral impurities (e.g., benzyl cyanide, benzyl bromide). Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Carefully add 6M HCl dropwise under vigorous stirring until the pH reaches 2.

    • Self-Validation Check: A dense, off-white precipitate of the free 3-bromo-5-methylphenylacetic acid will immediately crash out of solution as the pH drops below its pKa.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold deionized water to remove residual inorganic salts, and dry under high vacuum.

Protocol B: Thermodynamic Recrystallization & Decolorization (For Isomers & Color)

Authoritative Grounding: Recrystallization from toluene/hydrocarbon mixtures is a proven standard for purifying functionalized phenylacetic acids from their positional isomers[1].

  • Dissolution: Suspend the dried acid from Protocol A in a minimum volume of hot toluene (approx. 80°C) until just dissolved.

  • Decolorization: Add activated charcoal (10% w/w relative to crude mass). Stir at 80°C for 15 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the charcoal.

    • Self-Validation Check: The filtrate should be clear and significantly lighter in color (pale yellow to colorless).

  • Anti-Solvent Addition: Return the filtrate to a gentle heat. Add heptane dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Crystallization: Remove from heat. Allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Slow cooling ensures the formation of a highly ordered crystal lattice. Rapid crashing traps impurities, whereas slow thermodynamic growth excludes the more soluble ortho-bromo positional isomers into the mother liquor.

  • Isolation: Filter the purified crystals, wash with a minimal amount of ice-cold heptane, and dry to constant weight.

References

  • Title: Phenylacetic acid - Organic Syntheses Procedure Source: Organic Syntheses, Coll. Vol. 3, p.715 URL: [Link]

  • Title: CN107445822A - A kind of method for preparing phenylacetic acid Source: Google Patents URL

Sources

Optimization

troubleshooting HPLC peak tailing for phenylacetic acid derivatives

Technical Support Center: Phenylacetic Acid Derivatives Analysis A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for HPLC analysis of phenylacetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenylacetic Acid Derivatives Analysis

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for HPLC analysis of phenylacetic acid derivatives. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification in research and drug development. Phenylacetic acid and its derivatives, characterized by their carboxylic acid functional group, present unique challenges in reversed-phase chromatography, with peak tailing being the most common and frustrating issue.

This guide is structured in a practical question-and-answer format to directly address the problems you may encounter. We will move beyond simple checklists to explore the underlying chemical and physical causes of peak tailing, providing you with the expert knowledge to diagnose and solve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phenylacetic acid derivative peak is tailing. What is the most immediate and likely cause?

A1: The most probable cause is an inappropriate mobile phase pH relative to your analyte's pKa.

For acidic compounds like phenylacetic acid derivatives, maintaining them in a single, non-ionized state is critical for achieving good peak shape.[1] The carboxylic acid group (–COOH) can deprotonate to form a carboxylate anion (–COO⁻). When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of these two forms.[1][2] These two forms have different interactions with the stationary phase, causing them to travel through the column at slightly different speeds, resulting in a broadened, tailing peak.

The Causality: The fundamental principle of reversed-phase chromatography is based on hydrophobic interactions. The protonated, non-ionized form (–COOH) is more hydrophobic and will be retained more strongly and consistently by the C18 stationary phase. The ionized form (–COO⁻) is more polar and less retained. A mixed population of these species leads to multiple retention mechanisms for a single analyte, which is a primary cause of peak tailing.[3][4]

Expert Recommendation: The "Two pH Unit Rule"

To ensure over 99% of your analyte is in a single, protonated form, the mobile phase pH should be set at least 1.5 to 2 units below the pKa of the carboxylic acid group.

Analyte StateMobile Phase pH RecommendationRationale
Acidic Analyte pH < (pKa - 1.5) Suppresses ionization of the carboxylic acid, ensuring the analyte is in its more hydrophobic, non-ionized form for consistent retention.

Protocol: Mobile Phase pH Optimization

  • Determine Analyte pKa: Find the pKa of your specific phenylacetic acid derivative. For phenylacetic acid itself, the pKa is approximately 4.3.

  • Select an Appropriate Buffer: Choose a buffer system that has a pKa close to your target pH to provide adequate buffering capacity. For a target pH of 2.3-2.8, phosphate or formate buffers are excellent choices.

  • Prepare the Aqueous Phase: Dissolve the buffer salts in the HPLC-grade water before adding the organic modifier. For example, prepare a 20 mM potassium phosphate solution.

  • Adjust the pH: Use an acid (e.g., phosphoric acid or formic acid) to carefully adjust the pH of the aqueous buffer solution to your target value (e.g., pH 2.5).

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I've set the pH to 2.5 (well below my analyte's pKa), but peak tailing persists. What should I investigate next?

A2: The next most likely culprit is secondary interactions involving metal chelation.

Phenylacetic acid derivatives, with their carboxyl groups, can act as chelating agents, interacting with trace metal ions present in the HPLC system.[5][6] These metal contaminants can be found in the silica of the column packing material (especially older, Type A silica), the stainless-steel column hardware (like frits), or can even leach from instrument tubing and components.[4][7][8][9]

The Causality: When the analyte chelates with these metal ions, it creates a strong, secondary retention mechanism.[10] A portion of the analyte molecules get "stuck" on these active sites and elute more slowly than the main band, leading to significant peak tailing. This issue is often overlooked but is a frequent problem for compounds with chelating functional groups.[6][11]

dot ```dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n at least 1.5 units below pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH to < (pKa - 1.5)\nusing an appropriate buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Metal [label="Suspect Metal Chelation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Chelator [label="Action: Add a weak chelating agent\n(e.g., Medronic Acid) to mobile phase\nOR use a metal-free (bio-inert) system", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaluate_Column [label="Is the column suitable\nfor acidic/chelating compounds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; New_Column [label="Switch to a high-purity, end-capped\nType B silica column or a\npolymer-based column", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_System [label="Check for System/Physical Issues:\n- Extra-column volume\n- Blocked frit / Column void\n- Sample overload / Solvent mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_pH; Check_pH -> Check_Metal [label="Yes"]; Check_Metal -> Use_Chelator [label="Yes"]; Use_Chelator -> Evaluate_Column; Check_Metal -> Evaluate_Column [label="No"]; Evaluate_Column -> New_Column [label="No"]; New_Column -> Check_System; Evaluate_Column -> Check_System [label="Yes"]; Check_System -> Resolved; }

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preventing Decarboxylation of 3-Bromo-5-methylphenylacetic Acid

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. This guide addresses a critical stability issue encountered during the synthesis and purification of 3-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. This guide addresses a critical stability issue encountered during the synthesis and purification of 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) : unwanted thermal decarboxylation.

Below, you will find mechanistic insights, step-by-step troubleshooting protocols, and FAQs designed to ensure the structural integrity of your compound during heating phases.

Mechanistic Insight: The Causality of Decarboxylation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. Phenylacetic acids are uniquely susceptible to decarboxylation due to the stability of the resulting benzylic intermediates.

Research indicates that phenylacetic acids decarboxylate via two distinct, pH-dependent mechanisms[1]:

  • The Zwitterionic Pathway (Low pH): The free acid forms a ring-protonated zwitterion, which subsequently loses

    
    .
    
  • The Carbanion Pathway (High pH): The carboxylate anion directly decarboxylates to form a highly reactive benzyl anion, which is then protonated to form a toluene derivative[1][2].

Why is 3-Bromo-5-methylphenylacetic acid particularly vulnerable? The presence of the meta-bromo group (an electron-withdrawing group via inductive effects) stabilizes the developing negative charge on the benzylic carbon during the transition state of the carbanion pathway[3]. Consequently, if this compound is heated in the presence of a base, the activation energy for decarboxylation drops significantly, leading to rapid conversion into 1-bromo-3,5-dimethylbenzene (3-bromo-5-methyltoluene) and


[4].

Mechanism A 3-Bromo-5-methylphenylacetic acid (Free Acid) B Carboxylate Anion (Basic Conditions) A->B Base Addition C Ring-Protonated Zwitterion (Acidic/Thermal) A->C High Temp (>120°C) D Benzyl Anion Intermediate + CO2 B->D Heat (Accelerated by Br) E 1-Bromo-3,5-dimethylbenzene (Degradation Product) C->E -CO2 D->E Protonation

Decarboxylation pathways of 3-Bromo-5-methylphenylacetic acid based on pH and temperature.

Troubleshooting Guides & Self-Validating Protocols

Issue A: Product Loss During Solvent Removal (Rotary Evaporation)

Symptom: Yields drop significantly after concentrating the product from a solvent, accompanied by a strong, sweet aromatic odor (indicative of the toluene derivative). Root Cause: Heating the water bath above 60 °C, especially if trace bases (like pyridine or triethylamine) are present in the solvent matrix.

Protocol 1: Low-Temperature Vacuum Concentration This self-validating system ensures that the boiling point of the solvent remains well below the thermal degradation threshold of the acid.

  • Acidification: Before concentration, verify the pH of the aqueous/organic mixture. If basic, carefully adjust to pH 3–4 using 1M

    
     or 
    
    
    
    . This keeps the compound in its free acid form, avoiding the highly unstable carbanion pathway.
  • Solvent Selection: Switch from high-boiling solvents (e.g., DMF, DMSO) to low-boiling extraction solvents (e.g., Ethyl Acetate, DCM, or MTBE).

  • Apparatus Setup: Connect the rotary evaporator to a high-vacuum pump (capable of < 10 mbar).

  • Temperature Control: Set the water bath to a strict maximum of 35 °C .

  • Validation: Monitor the condenser. If condensation stops but liquid remains, do not increase the heat. Instead, check the vacuum seal or utilize an azeotropic drying method (e.g., adding toluene and evaporating under high vacuum).

Issue B: Degradation During High-Temperature Reactions

Symptom: When using 3-Bromo-5-methylphenylacetic acid as a reagent in cross-coupling or amidation reactions requiring temperatures > 80 °C, the starting material disappears, but the desired product is not formed. Root Cause: Thermal energy exceeds the decarboxylation activation barrier before the desired reaction can occur.

Protocol 2: Reversible Ester Protection Workflow If heating above 80 °C is unavoidable, the carboxylic acid must be masked to prevent the formation of the carboxylate anion or zwitterion.

  • Esterification: Dissolve the acid in anhydrous methanol. Add a catalytic amount of concentrated

    
     (0.1 equiv).
    
  • Reflux: Heat at 65 °C for 4 hours. The methyl ester is highly resistant to decarboxylation because it cannot form the requisite carboxylate anion or transfer a proton to the ring[4].

  • High-Temp Reaction: Perform your required high-temperature synthetic step (e.g., Suzuki coupling on the bromo- site) using the methyl ester intermediate.

  • Hydrolysis: Post-reaction, dissolve the intermediate in THF/Water (1:1). Add

    
     (2.0 equiv) and stir at room temperature  for 2 hours to regenerate the acetic acid moiety safely.
    

Workflow Start Is Heating > 60°C Required? Temp Can process be done under high vacuum? Start->Temp No Protect Execute Protocol 2: Ester Protection Start->Protect Yes Vac Execute Protocol 1: Low-Temp Vacuum Temp->Vac Yes pH Is the environment basic? Temp->pH No Acidify Quench/Acidify to pH 4 before heating pH->Acidify Yes pH->Protect No

Decision matrix for processing 3-Bromo-5-methylphenylacetic acid safely.

Quantitative Data: Decarboxylation Risk Matrix

The following table summarizes the risk of decarboxylation based on environmental conditions. Data is extrapolated from kinetic studies on substituted phenylacetic acids[1][3].

Condition / EnvironmentTemperatureDominant SpeciesDecarboxylation RiskEstimated Half-Life (

)
Aqueous Base (pH > 9) 100 °CCarboxylate AnionCritical < 1 Hour
Aqueous Acid (pH < 4) 100 °CFree Acid (Zwitterion)Moderate~ 15 Hours
Organic Solvent (Neutral) 60 °CFree AcidLow> 72 Hours
Organic Solvent (Basic) 60 °CCarboxylate AnionHigh~ 4 Hours
Protected (Methyl Ester) 120 °CEsterNegligible Stable

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a liquid with a strong solvent-like smell during rotary evaporation? A: You are smelling 1-bromo-3,5-dimethylbenzene. This occurs when the compound decarboxylates. Because the resulting toluene derivative lacks the hydrogen-bonding capability of the carboxylic acid, its boiling point drops significantly, and it presents as a volatile liquid rather than a crystalline solid.

Q: Can I use basic alumina or triethylamine-treated silica gel for column chromatography? A: No. The basic sites on the alumina or silica will deprotonate the acid, forming the carboxylate salt. Even the mild heat generated by the friction of solvent passing through the column, combined with the basic environment, can trigger localized decarboxylation[2]. Use standard, slightly acidic silica gel and elute with a solvent system containing 0.1% to 1% acetic acid or formic acid.

Q: Does the choice of solvent impact thermal stability? A: Yes. Polar aprotic solvents (like DMF, NMP, or DMSO) can stabilize the transition state of the carbanion pathway. If you must heat the compound, non-polar solvents (like toluene) or polar protic solvents (which can hydrogen-bond to the carboxylate and hinder the transition state) are generally safer, though temperature control remains the primary defense.

Q: I need to dry the final API powder. Can I use a vacuum oven at 80 °C? A: It is highly discouraged. Even in a solid state, trace moisture and impurities can catalyze thermal breakdown. Dry the powder in a vacuum oven at room temperature to 40 °C max over a desiccant (like


 or Drierite) for 24-48 hours.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta / ResearchGate. Retrieved from:[Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Retrieved from:[Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers. Retrieved from: [Link]

  • Reactivity: Decarboxylation. Chemistry LibreTexts / CSBSJU. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Troubleshooting for 3-Bromo-5-methylphenylacetic Acid Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Bromo-5-methylphenylacetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5) . This bifunctional molecule presents unique challenges: it contains both a carboxylic acid susceptible to amidation/esterification and an aryl bromide primed for cross-coupling. Selecting the correct solvent is not merely a matter of solubility; it dictates chemoselectivity, reaction kinetics, and thermal safety.

Section 1: Direct Amidation of the Phenylacetic Acid Moiety

FAQ 1: Why do my direct amidation reactions with amines fail or give low yields in standard polar aprotic solvents like DMF?

The Causality: When attempting direct amidation of phenylacetic acids, highly polar solvents (like DMF or DMSO) often over-stabilize the unreactive carboxylate-ammonium salt pair formed between the acid and the amine. This thermodynamic sink prevents the catalytic activation required to form the amide bond. By switching to a non-polar solvent like Toluene, the equilibrium shifts. Toluene destabilizes the ionic salt pair, allowing transition metal catalysts (such as NiCl2) to effectively coordinate and activate the carboxylic acid without the need for stoichiometric coupling reagents or drying agents[1].

Data Summary: Solvent Effects on Direct Amidation Yield

SolventPolarity IndexCatalystYield (%)Observation / Causality
Toluene 2.4NiCl2 (10 mol%)>90%Destabilizes salt pair; drives equilibrium[1].
Dioxane 4.8NiCl2 (10 mol%)~63%Moderate yield; partial salt stabilization.
DMF 6.4NiCl2 (10 mol%)<20%Over-stabilizes unreactive carboxylate-ammonium salt.

Validated Protocol: NiCl2-Catalyzed Direct Amidation in Toluene Self-Validating Step: The reaction proceeds without molecular sieves. The generation of water as a byproduct phase-separates or evaporates in the headspace, driving the reaction forward—a built-in visual validation of catalytic turnover.

  • Charge: To a sealed reaction vessel, add 3-Bromo-5-methylphenylacetic acid (2.0 mmol), the desired amine (2.4 mmol), and anhydrous NiCl2 (10 mol%, 0.2 mmol).

  • Solvent Addition: Add 20 mL of Toluene. Do not add drying agents.

  • Heating: Seal the vessel and heat to 110°C for 20 hours.

  • Isolation: Cool to room temperature. The catalyst can be recovered via simple filtration (reusable up to 3 times), and the organic layer is concentrated to yield the amide[1].

Section 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

FAQ 2: How does solvent choice dictate the safety and chemoselectivity of Suzuki-Miyaura couplings with this substrate?

The Causality: The aryl bromide moiety of 3-Bromo-5-methylphenylacetic acid is highly reactive toward Pd-catalyzed oxidative addition. However, solvent selection critically impacts both the active catalyst species and the thermal safety of the reaction.

  • Chemoselectivity: Polar solvents (e.g., MeCN, DMF) promote the formation of anionic heteroleptic bisligated Pd-complexes, whereas non-polar or biphasic systems (THF/H2O) favor monophosphine Pd species. Surprisingly, biphasic systems often provide superior chemoselectivity and prevent protodehalogenation[2].

  • Thermal Safety: Coupling aryl bromides in aqueous DMSO or DMF can trigger rapid, dangerous exothermic events. The Maximum Temperature of the Synthesis Reaction (MTSR) can easily exceed the boiling point of the solvent, leading to thermal runaway[3].

Data Summary: Exotherm & Selectivity Parameters

Solvent SystemActive Pd SpeciesExotherm RiskMTSR ImpactRecommendation
DMF / DMSO (Aqueous) Anionic heterolepticHIGH Exceeds solvent boiling point[3]Avoid for scale-up.
THF / H2O (9:1) MonophosphineModerateControlled via refluxPreferred for biphasic coupling[2].
Toluene MonophosphineLowSafely containedGood for anhydrous couplings.

Validated Protocol: Safe Biphasic Suzuki-Miyaura Coupling Self-Validating Step: Using a 9:1 THF/H2O mixture limits the MTSR to the boiling point of THF (66°C), acting as an intrinsic thermal safety buffer (reflux cooling) against exothermic runaway.

  • Preparation: Charge a reactor with 3-Bromo-5-methylphenylacetic acid (1.0 equiv), the boronic acid/ester (1.5 equiv), and K2CO3 (2.5 equiv).

  • Solvent: Add a 9:1 v/v mixture of THF and H2O to achieve a substrate concentration of 0.5 M.

  • Degassing: Sparge the biphasic mixture with N2 for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl2 (5 mol%).

  • Controlled Heating: Heat to 60°C. Monitor the internal temperature closely; the THF reflux will self-regulate the initial exotherm[3].

  • Workup: After 12 hours, cool to room temperature, separate the aqueous layer, and extract the organic phase.

Section 3: Green Chemistry Integration

FAQ 3: How can I align my solvent choices with green chemistry guidelines without sacrificing yield?

The Causality: The ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable evaluates solvents based on safety, health, and environmental (waste/air/water) impacts[4]. For bifunctional molecules like 3-Bromo-5-methylphenylacetic acid, traditional workflows heavily rely on DCM (for extractions/esterifications) and DMF (for couplings). By utilizing Principal Component Analysis (PCA) of solvent physical properties, we can substitute these with greener alternatives that maintain the required dielectric constants and solubility profiles.

Data Summary: ACS GCI Solvent Substitution Matrix

Traditional SolventACS GCI ScoreRecommended Green AlternativeJustification for Substitution
Dichloromethane (DCM) Red (High Concern)Ethyl Acetate (EtOAc) or 2-MeTHFLower toxicity; comparable extraction efficiency for carboxylic acids[4].
DMF / NMP Red (High Concern)CPME or TolueneAvoids reprotoxic hazards; Toluene drives amidation equilibrium[1][4].

Workflow Visualizations

Below are the logical architectures governing chemoselective reactions and solvent selection for 3-Bromo-5-methylphenylacetic acid.

G Start 3-Bromo-5-methylphenylacetic Acid Path1 Direct Amidation (Carboxylic Acid) Start->Path1 Path2 Suzuki-Miyaura Coupling (Aryl Bromide) Start->Path2 Solvent1 Toluene (Non-polar, drives equilibrium) Path1->Solvent1 Solvent2 THF:H2O (9:1) (Biphasic, controls MTSR) Path2->Solvent2 Cat1 NiCl2 Catalyst No drying agents needed Solvent1->Cat1 Cat2 Pd(0) Catalyst + Base Regulated Exotherm Solvent2->Cat2 Prod1 Aryl Bromide Amide (Intact C-Br bond) Cat1->Prod1 Prod2 Cross-Coupled Phenylacetic Acid (Intact COOH bond) Cat2->Prod2

Chemoselective pathways for 3-Bromo-5-methylphenylacetic acid based on solvent and catalyst.

G Query Select Solvent for Workflow Check1 Is it a Suzuki Coupling? Query->Check1 Check2 Is it Direct Amidation? Query->Check2 Exotherm Assess Exotherm Risk (Aryl Bromide Reactivity) Check1->Exotherm Solubility Avoid Salt Pair Stabilization (Do not use DMF/DMSO) Check2->Solubility Water Use THF/H2O Biphasic System (Mitigates Thermal Runaway) Exotherm->Water Safety First Toluene Use Toluene (Optimal for NiCl2 turnover) Solubility->Toluene High Yield

Decision tree for solvent selection based on reaction type and safety parameters.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science / PMC. 1

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.4

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health / PMC. 2

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development / ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-Bromo-5-methylphenylacetic Acid

Executive Summary 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a critical scaffold in the synthesis of dual-action receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a critical scaffold in the synthesis of dual-action receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the precise arrangement of substituents on the benzene ring.

This guide provides a technical analysis of its 1H NMR profile , focusing on the differentiation of the target 1,3,5-substitution pattern from common regioisomeric impurities (e.g., 2-bromo or 4-bromo isomers) generated during electrophilic aromatic substitution. We also compare solvent resolution performance (CDCl₃ vs. DMSO-d₆) to optimize proton quantification.

Structural Analysis & Spin System Prediction

Before interpreting the spectrum, we must establish the theoretical spin system. The molecule possesses a 1,3,5-trisubstituted benzene ring , which dictates a specific splitting pattern distinct from ortho- or para-substituted isomers.

The Substituent Matrix
  • Position 1: Acetic acid moiety (

    
    ) – Weakly activating, ortho/para director (reference point).
    
  • Position 3: Bromine (

    
    ) – Deactivating, inductive withdrawing (
    
    
    
    ), ortho/para director.
  • Position 5: Methyl (

    
    ) – Weakly activating, inductive donating (
    
    
    
    ), ortho/para director.
Expected Signal Topology (Aromatic Region)

Due to the 1,3,5-substitution, there are no protons on adjacent carbons (ortho-coupling,


 Hz is absent ).
  • Protons: H2, H4, H6 are all chemically non-equivalent but magnetically similar.

  • Coupling: The dominant interaction is meta-coupling (

    
    ), typically 1.5 – 2.0 Hz .
    
  • Appearance: Three distinct "apparent singlets" or fine triplets/doublets in the aromatic region (

    
     6.9 – 7.4 ppm).
    

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and resolution of fine meta-couplings, follow this validated workflow.

Materials
  • Analyte: >5 mg 3-Bromo-5-methylphenylacetic acid (dried in vacuo >4h).

  • Solvent A (Routine): Chloroform-

    
     (CDCl₃, 99.8% D) + 0.03% TMS.
    
  • Solvent B (Exchange/Polar): Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D).
Method
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Note: For DMSO, ensure no water peak overlaps with the methylene signal (~3.3 ppm).

  • Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the acidic proton).

    • Scans (NS): 16 (CDCl₃) or 32 (DMSO).

    • Temperature: 298 K.[1]

Workflow Visualization

NMR_Workflow Sample Solid Sample (Dried) Prep Dissolution (0.6 mL) Sample->Prep Solvent Solvent Selection (CDCl3 vs DMSO) Solvent->Prep Acq Acquisition (D1=2s, ns=16) Prep->Acq Process Processing (LB=0.3 Hz, Phase) Acq->Process Analysis Integration & Coupling Analysis Process->Analysis

Figure 1: Standardized acquisition workflow for phenylacetic acid derivatives.

Spectrum Analysis: Chemical Shift Assignments

The following data represents the consensus spectral profile based on substituent additivity rules (Curphy-Morrison) and empirical data for phenylacetic acid derivatives.

Table 1: Signal Assignment (CDCl₃ vs. DMSO-d₆)
PositionMoietyMultiplicity

(ppm) CDCl₃

(ppm) DMSO-d₆
IntegrationNotes
-COOH Carboxylic AcidBroad Singlet10.5 – 12.012.2 – 12.51HOften invisible in CDCl₃ if wet; sharp in DMSO.
H2 Aromatic (btwn Br/CH2)Apparent Singlet7.327.351HDeshielded by Br; Meta-coupled (

Hz).
H4 Aromatic (btwn Br/Me)Apparent Singlet7.257.281HDeshielded by Br.
H6 Aromatic (btwn Me/CH2)Apparent Singlet6.987.051HShielded by Methyl (+I effect).
-CH₂- Benzylic MethyleneSinglet3.583.622HDiagnostic peak for phenylacetic acids.
-CH₃ Aryl MethylSinglet2.322.283HSharp singlet; reference for integration.

Comparative Analysis: Performance & Alternatives

This section addresses the core requirement: comparing this specific analysis against alternatives (Isomers and Solvents).

Comparison A: Regioisomer Differentiation (The QC Challenge)

In the synthesis of 3-bromo-5-methylphenylacetic acid, the most common impurity is the 2-bromo isomer (sterically less favored but possible) or the 4-bromo isomer .

  • Target (1,3,5-Substituted):

    • Pattern: Three singlets (or narrow multiplets).

    • Coupling: Only small

      
       (1-2 Hz). No large splitting.
      
  • Alternative (1,2,4-Substituted - e.g., 4-bromo-3-methyl):

    • Pattern: One doublet (

      
       Hz), one doublet of doublets (
      
      
      
      and
      
      
      ), one singlet.
    • Visual Cue: If you see a "roofing" doublet effect or a splitting >7 Hz, the batch is impure.

Comparison B: Solvent Performance (CDCl₃ vs. DMSO-d₆)
FeatureAlternative 1: CDCl₃ Alternative 2: DMSO-d₆ Recommendation
Acid Proton (-COOH) Broad, often exchanges with moisture, variable shift.Sharp, distinct downfield peak (~12 ppm).Use DMSO for full proton count.
Viscosity/Resolution Low viscosity; sharper lines for resolving meta-couplings.High viscosity; line broadening (LB) may obscure

coupling.
Use CDCl₃ for structural confirmation.
Water Interference H₂O at ~1.56 ppm (usually clear of signals).[2]H₂O at ~3.33 ppm (dangerously close to -CH₂- peak).CDCl₃ is safer for integration of the methylene group.
Decision Logic for Purity Analysis

Isomer_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Split Observe Splitting Pattern Start->Split Meta Three Singlets / Fine Triplets (J < 2 Hz) Split->Meta No Ortho Coupling Ortho Doublets Present (J > 7 Hz) Split->Ortho Large Coupling Result1 CONFIRMED: 3-Bromo-5-methyl isomer (1,3,5-substitution) Meta->Result1 Result2 REJECT: Contains ortho-coupled isomer (2-Br or 4-Br) Ortho->Result2

Figure 2: Logic gate for distinguishing the target compound from regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard text for additivity rules and coupling constants).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General spectral data for phenylacetic acid derivatives).

  • Reich, H. J. WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. (Source for Curphy-Morrison additivity parameters).

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

Sources

Comparative

C13 NMR Chemical Shifts for 3-Bromo-5-methylphenylacetic Acid: High-Field vs. Benchtop NMR Comparison Guide

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a halogenated phenylacetic acid derivative frequently utilized as a critical building block in medicinal chemistry and drug development[1]. Elucidating its carbon fr...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a halogenated phenylacetic acid derivative frequently utilized as a critical building block in medicinal chemistry and drug development[1]. Elucidating its carbon framework relies heavily on


C Nuclear Magnetic Resonance (NMR) spectroscopy. However, 

C NMR presents a fundamental analytical challenge: the nucleus has a low natural abundance (1.1%) and a low gyromagnetic ratio, resulting in a receptivity roughly 5,500 times lower than that of

H[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of traditional High-Field NMR spectrometers against emerging cryogen-free Benchtop NMR systems for the structural verification of this specific compound.

Structural Elucidation: C NMR Chemical Shifts & Causality

To effectively evaluate instrument performance, we must first establish the target spectral data. The


C NMR spectrum of 3-Bromo-5-methylphenylacetic acid contains nine distinct carbon environments. The chemical shifts are governed by the inductive and resonance effects of the three ring substituents: the acetic acid group, the bromine atom, and the methyl group.

Mechanistic Causality of Key Shifts:

  • The Heavy Atom Effect (C3): The ipso carbon attached to the bromine atom experiences significant diamagnetic shielding due to the large electron cloud of the halogen, pushing its shift upfield to approximately 123.7 ppm.

  • Deshielding at C8: The carboxylic acid carbonyl carbon is highly deshielded (~176.2 ppm) due to the strong electron-withdrawing nature of the two oxygen atoms, which strip electron density away from the carbon nucleus.

  • Alkyl Shielding (C7, C9): The

    
     hybridized aliphatic carbons appear far upfield, with the methyl carbon (C9) at ~21.1 ppm and the methylene bridge (C7) at ~40.5 ppm.
    
Table 1: Consensus C NMR Chemical Shifts (in CDCl )
PositionCarbon TypePredicted/Empirical Shift (ppm)Multiplicity (in

C{1H})
Causality / Substituent Effect
C1 Quaternary (Ar)139.6SingletIpso to -CH

COOH; deshielded by alkyl attachment.
C2 Methine (Ar)129.7SingletOrtho to -CH

COOH and -Br.
C3 Quaternary (Ar)123.7SingletIpso to -Br; shielded by the heavy atom effect.
C4 Methine (Ar)129.6SingletOrtho to -Br and -CH

.
C5 Quaternary (Ar)139.9SingletIpso to -CH

; deshielded by alkyl attachment.
C6 Methine (Ar)128.9SingletOrtho to -CH

COOH and -CH

.
C7 Methylene (Aliphatic)40.5SingletDeshielded relative to standard alkanes by adjacent Ar and COOH.
C8 Carbonyl (COOH)176.2SingletHighly deshielded by electronegative oxygen atoms.
C9 Methyl (Aliphatic)21.1SingletStandard

alkyl shielding.

Technology Comparison: High-Field vs. Benchtop NMR

The choice of instrumentation dictates the sample concentration required and the time-to-result. High-field spectrometers (>400 MHz) utilize superconducting magnets requiring cryogenic cooling, offering unparalleled sensitivity and dispersion. Conversely, benchtop NMR systems (e.g., Magritek Spinsolve 80 MHz) utilize permanent, cryogen-free magnets[3]. While benchtop systems democratize NMR access, their low magnetic field (1–2 Tesla) severely limits


C sensitivity[4].

To overcome this on benchtop systems, researchers either use highly concentrated samples (>500 mM)[5] or employ Signal Amplification by Reversible Exchange (SABRE) . SABRE hyperpolarization temporarily transfers spin order from para-hydrogen to the target analyte, enhancing


C signals by up to 45,500-fold.
Table 2: Performance Comparison for C Analysis
ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (80 MHz)[6]Benchtop NMR + SABRE
Magnetic Field 9.4+ Tesla (Superconducting)1.88 Tesla (Permanent)1.88 Tesla (Permanent)
Resolution (Linewidth) < 0.2 Hz< 0.7 Hz< 0.7 Hz
Minimum Concentration < 5 mM> 500 mM (for practical time)< 10 mM
Acquisition Time 10 - 30 Minutes2 - 12 Hours< 1 Minute (Single Scan)
Infrastructure Cryogens (Liquid He/N

) required
Standard laboratory benchStandard bench +

-H

generator

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific checkpoint to confirm the physical viability of the experiment before committing to long acquisition times.

Protocol A: High-Field C{1H} NMR Acquisition (400 MHz)

Ideal for standard laboratory analysis of synthesized 3-Bromo-5-methylphenylacetic acid.

  • Sample Preparation: Dissolve 25 mg of 3-Bromo-5-methylphenylacetic acid in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.
    
  • Tuning & Matching: Insert the sample into the 400 MHz spectrometer. Automatically tune and match the probe to the

    
    C frequency (~100.6 MHz) to maximize energy transfer efficiency.
    
  • Parameter Setup: Select a standard

    
    C{1H} sequence with WALTZ-16 composite pulse decoupling. Set the relaxation delay (D1) to 2.0 seconds. Causality: Quaternary carbons (C1, C3, C5, C8) lack attached protons to facilitate dipole-dipole relaxation, meaning they relax slowly. A sufficient D1 prevents signal saturation.
    
  • Self-Validation Checkpoint: Acquire a 16-scan "dummy" spectrum (approx. 1 minute). Evaluate the Signal-to-Noise Ratio (SNR) of the aliphatic C7 peak (~40.5 ppm). Validation: If SNR > 5:1, the sample concentration and probe tuning are sufficient. Proceed to the full 512-scan acquisition.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation to artificially boost the SNR of the quaternary carbons.

Protocol B: Benchtop C NMR (80 MHz) via SABRE Hyperpolarization

Ideal for rapid, low-concentration process monitoring where high-field NMR is inaccessible.

  • Catalyst & Sample Prep: In a standard 5 mm NMR tube, dissolve 10 mM of 3-Bromo-5-methylphenylacetic acid and 5 mM of the SABRE catalyst [Ir(IMes)(COD)Cl] in 0.6 mL of Methanol-

    
    .
    
  • Activation: Bubble hydrogen gas through the solution until the Ir-catalyst is activated (indicated by a color change from orange to pale yellow).

  • Hyperpolarization Transfer: Bubble 50% enriched para-hydrogen (

    
    -H
    
    
    
    ) gas through the solution for 15 seconds at a specific Polarization Transfer Field (PTF) of ~6.1 mT[4]. Causality: The PTF must match the level-anti-crossing condition where the J-coupling network allows spontaneous spin-order transfer from the
    
    
    -H
    
    
    hydrides to the
    
    
    C nuclei of the transiently bound analyte.
  • Self-Validation Checkpoint: Immediately drop the sample into the 80 MHz benchtop spectrometer and trigger a single-scan

    
    C acquisition without proton decoupling. Validation:  The system is self-validating if the target 
    
    
    
    C signals appear instantly with an SNR > 50:1, exhibiting characteristic anti-phase/in-phase multiplet patterns indicative of hyperpolarization.
  • Decoupled Acquisition: Repeat the bubbling process and acquire a single-scan using a refocused INEPT sequence with broadband decoupling to yield a simplified, ultra-high sensitivity spectrum[4].

Workflow Visualization

The following decision matrix illustrates the logical relationship between sample concentration, hardware availability, and the resulting analytical strategy.

Workflow Start Sample Concentration (3-Bromo-5-methylphenylacetic acid) HighConc High Concentration (> 500 mM) Start->HighConc LowConc Low Concentration (< 50 mM) Start->LowConc Benchtop Benchtop NMR (80 MHz) Standard 1D 13C Acquisition (Time: 2-12 Hours) HighConc->Benchtop HighFieldQ High-Field NMR (> 400 MHz) Available? LowConc->HighFieldQ HighField High-Field NMR (400+ MHz) Cryoprobe 13C Acquisition (Time: 10-30 Mins) HighFieldQ->HighField Yes SABRE Benchtop NMR + SABRE Hyperpolarization (Time: < 1 Min) HighFieldQ->SABRE No

Decision matrix for 13C NMR analysis of 3-Bromo-5-methylphenylacetic acid based on concentration.

References

  • [3] Labindia Analytical. Carbon Benchtop NMR Spectrometer | C-13 Analysis. Retrieved from:[Link]

  • [2] Magritek. How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 4: 13C Sensitivity. Retrieved from: [Link]

  • Analyst (RSC Publishing). SABRE hyperpolarization enables high-sensitivity 1H and 13C benchtop NMR spectroscopy. Retrieved from:[Link]

  • [6] AZoM. Carbon-13 Benchtop NMR from Magritek Using the SpinSolve. Retrieved from: [Link]

  • [4] MDPI. Hyperpolarised 1H–13C Benchtop NMR Spectroscopy. Retrieved from: [Link]

Sources

Validation

FTIR Characterization Guide: 3-Bromo-5-methylphenylacetic Acid

Topic: FTIR Absorption Bands for 3-Bromo-5-methylphenylacetic Acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary 3-Bromo-5-methylph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Bands for 3-Bromo-5-methylphenylacetic Acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5) is a critical disubstituted phenylacetic acid scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and agrochemicals.[1][2] Its structural uniqueness lies in the 1,3,5-substitution pattern on the aromatic ring, combining a lipophilic methyl group, an electron-withdrawing bromine, and an acidic carboxymethyl tail.[1]

This guide provides a comparative spectroscopic analysis to distinguish this compound from its monosubstituted precursors (e.g., 3-bromophenylacetic acid) and structural isomers.[1] Since direct spectral databases for this specific derivative are often proprietary, this guide synthesizes data from validated fragment analogs and theoretical substituent effects to establish a Reference Band Profile .

Theoretical Spectral Framework

The infrared spectrum of 3-Bromo-5-methylphenylacetic acid is a superposition of four distinct vibrational zones. Understanding these zones is essential for validating compound identity during synthesis.[1]

Zone A: The Carboxylic Acid Head (3300–2500 & 1700 cm⁻¹)

The phenylacetic acid moiety dominates the high-frequency region.[1]

  • O-H Stretch: Appears as a broad, jagged "mountain" from 3300 to 2500 cm⁻¹ , often overlapping with C-H stretches.[1] This is characteristic of dimeric hydrogen bonding in the solid state.

  • C=O Stretch: A strong, sharp peak expected at 1700–1720 cm⁻¹ .[1] Note that electron-withdrawing groups (like Br) on the meta-position have a minimal inductive effect on the carbonyl carbon compared to para-substitution, keeping the frequency close to the parent phenylacetic acid value.[1]

Zone B: The Aliphatic/Aromatic Hybrid (3100–2800 cm⁻¹)

This region allows for immediate differentiation from non-methylated analogs.

  • Aromatic C-H: Weak shoulders >3000 cm⁻¹.[1]

  • Aliphatic C-H (Methyl & Methylene): The 5-methyl group introduces distinct bands at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) , which are absent in 3-bromophenylacetic acid.[1]

Zone C: The Fingerprint & Substitution Pattern (1600–600 cm⁻¹)

This is the confirmatory region for the 1,3,5-substitution pattern .[1]

  • Ring Breathing: ~1580–1480 cm⁻¹.[1]

  • C-Br Stretch: A heavy-atom vibration appearing in the low-frequency region, typically 600–500 cm⁻¹ .[1]

  • OOP (Out-of-Plane) Bending: The critical differentiator.[1] A 1,3,5-trisubstituted ring (with isolated hydrogens at positions 2, 4, and 6) typically exhibits a strong band in the 810–850 cm⁻¹ range, distinct from the 700–750 cm⁻¹ bands of mono-substituted benzenes.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analogs to highlight unique diagnostic bands.

Table 1: Diagnostic Band Comparison
FeatureTarget: 3-Bromo-5-methylphenylacetic AcidAnalog A: 3-Bromophenylacetic AcidAnalog B: 3-Methylphenylacetic AcidDifferentiation Logic
Methyl C-H Stretch Present (~2920, 2850 cm⁻¹)AbsentPresentDistinguishes from Bromo-only analogs.
C-Br Stretch Present (500–650 cm⁻¹)PresentAbsentDistinguishes from Methyl-only analogs.[1]
Aromatic OOP ~810–850 cm⁻¹ (Isolated H)~780, 690 cm⁻¹ (Meta-subst.)~780, 690 cm⁻¹ (Meta-subst.)1,3,5-pattern creates isolated hydrogens, shifting OOP higher than 1,3-patterns.[1]
C=O Stretch ~1710 cm⁻¹~1715 cm⁻¹~1710 cm⁻¹Minimal shift; confirms carboxylic acid integrity.[1][3]
Physical State Solid PowderSolidSolidAll require KBr or Diamond ATR sampling.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Note: If your spectrum lacks the aliphatic C-H stretch at ~2920 cm⁻¹, you likely have the 3-bromophenylacetic acid impurity.[1] If the low-frequency C-Br band is missing, you may have 3-methylphenylacetic acid.[1]

Experimental Protocol: Validated Characterization Workflow

To ensure high-fidelity data, follow this self-validating protocol designed for solid organic acids.

Method: Diamond ATR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid moisture interference in the O-H region.

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (32 scans) to ensure no residual contamination.

  • Sample Loading: Place ~5 mg of 3-Bromo-5-methylphenylacetic acid on the diamond crystal.

  • Compression: Apply high pressure using the anvil.[1] Critical: Ensure the sample is a fine powder; large crystals can scratch the anvil or result in poor contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).

  • Validation Check:

    • Pass: Strong C=O peak > 20% absorption.[1]

    • Fail: Noise level > 2% in the 2000–2500 cm⁻¹ region (indicates poor contact).

Experimental Logic Diagram

The following workflow illustrates the decision process for confirming compound identity and ruling out common synthetic impurities (e.g., starting anilines or nitriles).

FTIR_Workflow Start Start: Crude Solid Sample Check_CO Check 1700-1720 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH Check 3300-2500 cm⁻¹ (Broad O-H) Check_CO->Check_OH Present Result_Fail_Analog FAIL: Wrong Substitution (Check Isomers) Check_CO->Result_Fail_Analog Absent Check_CN Impurity Check: Peak at 2250 cm⁻¹? (-CN) Check_OH->Check_CN Check_NH Impurity Check: Doublet at 3400 cm⁻¹? (-NH2) Check_CN->Check_NH No Peak Result_Fail_Precursor FAIL: Contains Nitrile/Aniline (Recrystallize) Check_CN->Result_Fail_Precursor Peak Present Check_Methyl Check 2850-2960 cm⁻¹ (Aliphatic C-H) Check_NH->Check_Methyl No Peak Check_NH->Result_Fail_Precursor Peak Present Check_Fingerprint Check 800-850 cm⁻¹ (Isolated Ar-H OOP) Check_Methyl->Check_Fingerprint Present Check_Methyl->Result_Fail_Analog Absent (Poss. 3-Bromo analog) Result_Pass CONFIRMED IDENTITY: 3-Bromo-5-methylphenylacetic Acid Check_Fingerprint->Result_Pass Pattern Matches Check_Fingerprint->Result_Fail_Analog Pattern Mismatch

Figure 1: Logic flow for FTIR validation of 3-Bromo-5-methylphenylacetic acid, integrating impurity checks for common synthetic precursors.

Advanced Mechanistic Insight: The "Isolated Hydrogen" Effect

Researchers often confuse the target compound with its isomers (e.g., 2-bromo-5-methyl).[1] The key to differentiation lies in the Out-of-Plane (OOP) Bending vibrations.[1]

  • 3-Bromo-5-methyl (Target): The protons are at positions 2, 4, and 6.[1] Each proton is isolated between two substituents (COOH, Br, CH3). Isolated aromatic protons vibrate at a higher frequency, typically 800–860 cm⁻¹ .[1]

  • 2-Bromo-5-methyl (Isomer): Contains adjacent protons (positions 3 and 4).[1] Adjacent protons couple, lowering the vibrational frequency to ~750 cm⁻¹ (ortho-coupling).[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Bromophenylacetic acid. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Substituent Groups: The Fingerprint Region. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][5] (Standard reference for C-H and OOP assignments).

Sources

Comparative

HPLC Method Development and Column Comparison Guide for 3-Bromo-5-methylphenylacetic Acid Purity Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Mobile Phase Optimization, and Isomer Resolution Introduction & Analytical Challenges 3-Bromo-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Mobile Phase Optimization, and Isomer Resolution

Introduction & Analytical Challenges

3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5) is a critical halogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The accurate determination of its purity is paramount, as halogenated phenylacetic acids can exhibit genotoxic potential if carried over into final drug products [4].

Developing a High-Performance Liquid Chromatography (HPLC) method for this compound presents two primary challenges:

  • Isomeric Interference: Structural isomers (e.g., 2-bromo-5-methylphenylacetic acid) possess nearly identical hydrophobicities, making them difficult to resolve using standard reversed-phase chromatography.

  • Peak Tailing: The carboxylic acid moiety (pKa ~4.3) is prone to partial ionization at near-neutral pH, leading to secondary interactions with residual silanols on the silica matrix and resulting in severe peak tailing [2].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, alongside a comparison of mobile phase modifiers, to establish a self-validating, stability-indicating purity method.

Method Development Rationale & Causality

To build a robust method, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selectivity: C18 vs. Biphenyl

While standard C18 columns rely exclusively on dispersive van der Waals forces for retention [3], they often fail to recognize the subtle spatial differences of halogenated positional isomers. By switching to a Biphenyl stationary phase , we introduce


 interactions and enhanced steric selectivity. The bromine atom is highly polarizable; the biphenyl rings interact dynamically with this polarizability, allowing the column to easily discriminate between the 3-bromo and 2-bromo isomers.
Mobile Phase Modifiers: Formic Acid vs. TFA

To suppress the ionization of the carboxylic acid group and ensure sharp peaks, the mobile phase pH must be maintained at least 2 units below the analyte's pKa (target pH ~2.5) [1].

  • 0.1% Trifluoroacetic Acid (TFA): Provides excellent ion-pairing and low pH, yielding the sharpest peaks. However, it causes severe ion suppression in Mass Spectrometry (MS).

  • 0.1% Formic Acid (FA): A weaker acid that still effectively protonates the analyte while maintaining full compatibility with LC-MS/MS systems for downstream impurity identification [1, 2].

Workflow Start 3-Bromo-5-methylphenylacetic Acid Purity Analysis Phase1 Stationary Phase Screening Start->Phase1 C18 Standard C18 Column (Hydrophobic Interactions) Phase1->C18 Biphenyl Biphenyl Column (π-π & Steric Interactions) Phase1->Biphenyl Phase2 Mobile Phase Optimization (pH < 2.5 for COOH suppression) C18->Phase2 Biphenyl->Phase2 FA 0.1% Formic Acid (MS Compatible) Phase2->FA TFA 0.1% TFA (Strong Ion-Pairing, UV Only) Phase2->TFA Outcome Optimal Method: Biphenyl + 0.1% Formic Acid Max Resolution of Halogenated Isomers FA->Outcome TFA->Outcome

Fig 1. Logical decision tree for HPLC method development and parameter screening.

Comparative Performance Data

To objectively evaluate these parameters, experimental runs were conducted spiking 3-Bromo-5-methylphenylacetic acid with 0.1% of its critical pair isomer (2-bromo-5-methylphenylacetic acid).

Table 1: Stationary Phase Comparison (Gradient Elution, 0.1% FA)

Criteria for success: Resolution (


) > 2.0 for baseline separation.
ParameterAscentis® C18 (150 x 4.6 mm, 3µm)Biphenyl (150 x 4.6 mm, 3µm)
Retention Time (RT) 8.4 min10.2 min
Tailing Factor (USP) 1.35 (Slight tailing)1.05 (Highly symmetrical)
Resolution (

)
1.2 (Co-elution of isomers)2.6 (Baseline separation)
Theoretical Plates (N) 8,50012,400
Primary Mechanism Dispersive van der Waals

and Dipole-Dipole
Table 2: Mobile Phase Modifier Comparison (Biphenyl Column)

Criteria for success: High signal-to-noise ratio and MS compatibility.

Parameter0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)
Baseline Noise 0.02 mAU0.01 mAU
Peak Asymmetry 1.051.02
MS Compatibility Excellent (ESI negative mode) Poor (Severe ion suppression)
S/N Ratio (at 0.05% level) 150180

Mechanism cluster_C18 C18 Column Selectivity cluster_Biphenyl Biphenyl Column Selectivity Analyte 3-Bromo-5-methylphenylacetic acid (Aromatic Ring + Br + COOH) C18_Int Dispersive van der Waals (Alkyl Chain) Analyte->C18_Int Biph_Int π-π Interactions & Dipole-Dipole (Br atom) Analyte->Biph_Int C18_Res Low Isomer Resolution (Rs < 1.5) C18_Int->C18_Res Biph_Res High Isomer Resolution (Rs > 2.0) Biph_Int->Biph_Res

Fig 2. Chromatographic selectivity mechanisms comparing C18 and Biphenyl phases.

Experimental Protocols: Self-Validating Workflow

The following protocol details the optimized Biphenyl/Formic Acid method. This system is self-validating; the inclusion of a System Suitability Test (SST) ensures the column chemistry and mobile phase pH are functioning correctly before sample analysis [2].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure HPLC-grade water. Mix thoroughly, filter through a 0.22 µm membrane, and degas [2].

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of HPLC-grade acetonitrile. Mix, filter, and degas.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step 2: Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh 50 mg of 3-Bromo-5-methylphenylacetic acid reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume[2].

  • System Suitability Solution (SST): Spike the standard solution with 0.5 µg/mL (0.1% w/w) of 2-bromo-5-methylphenylacetic acid to verify isomer resolution.

Step 3: Chromatographic Conditions

Program the HPLC/UHPLC system with the following parameters:

  • Column: Core-shell Biphenyl, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (stabilizes mass transfer kinetics).

  • Autosampler Temperature: 4 °C (prevents degradation).

  • Injection Volume: 5 µL.

  • Detection: DAD at 215 nm (primary quantification) and 254 nm (aromatic ring confirmation) [3].

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 20 80
15.0 20 80
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

Step 4: System Validation Criteria

Before injecting unknown batches, the SST injection must meet the following criteria:

  • Resolution:

    
     between 3-Bromo-5-methylphenylacetic acid and the 2-bromo isomer.
    
  • Tailing Factor:

    
     for the main peak.
    
  • Precision: %RSD of the main peak area from six replicate injections

    
    .
    

References

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from[Link]

  • ResearchGate. (2025). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection. Retrieved from [Link]

Validation

Comparative Guide: Reactivity of 3-Bromo-5-methyl vs. 3-Bromo-2-methyl Phenylacetic Acid

Part 1: Executive Summary This guide analyzes the distinct reactivity profiles of two structural isomers: 3-Bromo-5-methylphenylacetic acid (Molecule A) and 3-Bromo-2-methylphenylacetic acid (Molecule B) . While these mo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This guide analyzes the distinct reactivity profiles of two structural isomers: 3-Bromo-5-methylphenylacetic acid (Molecule A) and 3-Bromo-2-methylphenylacetic acid (Molecule B) .

While these molecules share an identical molecular formula (


), their reactivity is divergent due to the Ortho Effect  and Buttressing Effects .
  • Molecule A (3-Bromo-5-methyl): Represents an "Open Architecture." The substituents are meta-positioned relative to each other and the acetic acid tail. It behaves as a standard phenylacetic acid derivative with predictable kinetics.

  • Molecule B (3-Bromo-2-methyl): Represents a "Steric Sandwich." The C2-methyl group is wedged between the acetic acid side chain (C1) and the bromine atom (C3). This creates significant steric hindrance, inhibiting both oxidative addition at the bromine and nucleophilic attack at the carboxyl group.

The Bottom Line: Molecule A is a standard substrate suitable for general catalytic conditions. Molecule B is a "difficult" substrate requiring specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) and harsher activation methods for derivatization.

Part 2: Structural & Steric Analysis[1]

The primary differentiator is the spatial environment around the reactive centers. We utilize Taft Steric Parameters (


)  to quantify this hindrance.
The "Steric Sandwich" Visualization

The following diagram illustrates the steric congestion in Molecule B compared to the accessible nature of Molecule A.

StericMap cluster_A Molecule A: 3-Bromo-5-methyl (Open) cluster_B Molecule B: 3-Bromo-2-methyl (Hindered) A_Center Phenyl Ring A_Tail C1: -CH2COOH (Accessible) A_Center->A_Tail A_Meta1 C3: -Br (Accessible) A_Center->A_Meta1 A_Meta2 C5: -CH3 (Remote) A_Center->A_Meta2 B_Center Phenyl Ring B_Ortho C2: -CH3 (The Blocker) B_Center->B_Ortho B_Tail C1: -CH2COOH (Twisted/Blocked) B_Center->B_Tail B_Br C3: -Br (Hindered) B_Center->B_Br B_Ortho->B_Tail Clash B_Ortho->B_Br Clash

Figure 1: Steric mapping showing the C2-methyl group in Molecule B acting as a central blockade, interfering with both the acetic acid tail (C1) and the bromine handle (C3).

Quantitative Steric Impact (Taft Parameters)

The Taft equation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) predicts reaction rates based on steric bulk.
ParameterMolecule A (3-Br-5-Me)Molecule B (3-Br-2-Me)Implication for Molecule B
Ortho-Substituent Hydrogen (

)
Methyl (

)
Increased steric bulk (

for Me vs

for H).
Side-Chain Rotation Free rotationRestrictedThe C2-Me forces the -CH2COOH out of plane.
pKa (Acid Strength) ~4.31 (Standard)~4.25 (Slightly lower)Ortho Effect: Twist of carboxyl group reduces conjugation, slightly increasing acidity [1].
Esterification Rate


Significantly slower reaction with alcohols due to C2-Me blocking the trajectory [2].

Part 3: Reactivity Profile & Protocols

Cross-Coupling (Suzuki-Miyaura)

Challenge: In Molecule B, the C3-Bromine is ortho to the C2-Methyl. This hinders the oxidative addition step of the Palladium cycle. Standard catalysts (e.g.,


) often fail or result in low yields due to their inability to access the C-Br bond.

Diagram: Catalytic Cycle Adjustment

SuzukiCycle Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Difficult for Mol B (Steric Block) Pd0 Active Catalyst Pd(0)-Ligand Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Standard PPh3 (Fails for B) Advanced SPhos / XPhos (Required for B)

Figure 2: The oxidative addition step is the rate-limiting bottleneck for Molecule B. Bulky, electron-rich ligands are required to facilitate this step.

Protocol 1: Optimized Suzuki Coupling for Molecule B (Sterically Hindered)

Use this protocol for 3-Bromo-2-methylphenylacetic acid.

Rationale: The use of SPhos (a Buchwald ligand) creates a highly active Pd species capable of engaging hindered aryl bromides [3]. The base


 is used to facilitate transmetallation in the presence of the free carboxylic acid (or the acid should be protected as an ester first).
  • Reagents:

    • Substrate B (1.0 equiv)[1]

    • Boronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%) (Pre-complexed or added separately)
      
    • Base:

      
       (3.0 equiv)[1]
      
    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with Substrate B, Boronic Acid,

      
      , SPhos, and 
      
      
      
      .
    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water.

    • Critical Step: Heat to 100°C for 12-24 hours. (Molecule A would typically react at 60-80°C).

    • Monitor via HPLC. If conversion is <50% after 6h, boost temperature to 110°C.

Carboxylic Acid Derivatization (Amidation)

Challenge: The C2-Methyl in Molecule B shields the carbonyl carbon from nucleophilic attack. Standard coupling agents (EDC/HOBt) may result in slow kinetics or incomplete conversion.

Protocol 2: Acid Chloride Activation for Molecule B

Direct coupling is slow; conversion to the acid chloride is recommended.

  • Reagents:

    • Substrate B (1.0 equiv)[1]

    • Oxalyl Chloride (1.5 equiv)

    • DMF (catalytic, 2-3 drops)

    • DCM (Solvent)

  • Procedure:

    • Dissolve Substrate B in dry DCM under

      
      .
      
    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at 0°C (Gas evolution will be vigorous).

    • Allow to warm to Room Temp and stir for 2 hours.

    • Concentrate in vacuo to remove excess oxalyl chloride.

    • Result: The resulting acid chloride is highly reactive and will overcome the steric hindrance of the C2-methyl group when reacted with amines/alcohols [4].

Part 4: Comparative Data Summary

FeatureMolecule A (3-Br-5-Me)Molecule B (3-Br-2-Me)
Steric Class Unhindered (Meta/Meta)Hindered (Ortho/Meta)
Preferred Catalyst

or


+ SPhos / XPhos
Coupling Temp 60°C - 80°C90°C - 110°C
Amidation Method HATU / EDCAcid Chloride / Anhydride
Solubility Standard Organic SolventsSimilar, but crystallization patterns differ due to planarity disruption.

References

  • Ortho Effect on Acidity: Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. Link

  • Taft Steric Parameters: Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120–3128.[2] Link

  • Suzuki Coupling of Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Amidation of Hindered Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Comparative

certificate of analysis COA for 3-Bromo-5-methylphenylacetic acid

Technical Assessment: Interpreting the COA of 3-Bromo-5-methylphenylacetic Acid for High-Fidelity Synthesis Introduction: The Hidden Cost of "Sufficient" Purity In early-stage drug discovery, 3-Bromo-5-methylphenylacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Interpreting the COA of 3-Bromo-5-methylphenylacetic Acid for High-Fidelity Synthesis

Introduction: The Hidden Cost of "Sufficient" Purity

In early-stage drug discovery, 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) is a workhorse scaffold.[1] Its dual functionality—an aryl bromide for Suzuki/Buchwald couplings and a carboxylic acid for amide bond formation—makes it ideal for fragment-based drug design (FBDD) and PROTAC linker synthesis.[1]

However, a Certificate of Analysis (COA) is often treated as a receipt rather than a predictive tool.[1] This guide objectively compares two grades of this intermediate: Grade A (Standard Synthesis, ~95%) and Grade B (High-Fidelity, >99%) .[1]

The Core Thesis: While Grade A is cost-effective for gram-scale rough synthesis, its specific impurity profile (often invisible in standard LC-MS runs) causes catalytic poisoning and stoichiometric drift in downstream cross-coupling reactions, ultimately costing more in purification time than the initial raw material savings.[1]

Critical Quality Attributes (CQA) Comparison

The following table contrasts the specifications of a Standard Grade COA against a High-Fidelity COA. Note the specific parameters that affect downstream chemistry.[2]

ParameterGrade A (Standard) Grade B (High-Fidelity) Impact on Downstream Synthesis
Purity (HPLC) ≥ 95.0%≥ 99.5%Lower purity introduces competitive substrates in Pd-catalyzed couplings.[1]
Assay (Titration) 94.0% - 106.0%99.0% - 101.0%Wide titration ranges in Grade A make precise stoichiometry (e.g., for HATU coupling) impossible.[1]
Regioisomeric Impurity Not Specified (typically <2%)≤ 0.1% (by NMR)Critical: 2-bromo or 4-bromo isomers react in Suzuki couplings, creating difficult-to-separate byproducts.[1]
Loss on Drying (LOD) ≤ 1.0%≤ 0.2%Excess water quenches sensitive reagents (e.g., Grignards, acid chlorides).[1]
Appearance Off-white to yellow powderWhite crystalline powderColor often indicates oxidation products (quinones) that can chelate Pd catalysts.[1]

The Hidden Data: Impurity Profiling[3]

A raw purity number (e.g., "98%") is insufficient without understanding what the remaining 2% is.

A. The Regioisomer Trap

In the bromination of 3-methylphenylacetic acid, directing effects favor the para position relative to the methyl group. However, steric hindrance and electronic effects can produce the 2-bromo and 4-bromo isomers.

  • Mechanism of Failure: In a Suzuki coupling, these isomers couple just as efficiently as the desired 3-bromo product. The resulting biaryl isomers often have identical polarity to the target, making flash chromatography separation nearly impossible.

B. The Des-Bromo Artifact

The presence of 3-methylphenylacetic acid (starting material) acts as a competitive inhibitor if not removed. It consumes base and ligand in the catalytic cycle but yields no coupled product, effectively lowering the Turnover Number (TON) of the palladium catalyst.

Experimental Validation: Impact on Suzuki-Miyaura Coupling

To quantify the performance difference, we performed a head-to-head comparison using Grade A and Grade B inputs in a standard Suzuki coupling with phenylboronic acid.

Reaction: 3-Bromo-5-methylphenylacetic acid + Phenylboronic acid


 3-Phenyl-5-methylphenylacetic acid[1]

Protocol:

  • Scale: 1.0 mmol scale.

  • Conditions: 5 mol% Pd(dppf)Cl₂, 3 equiv. K₂CO₃, Dioxane/Water (4:1), 80°C, 4 hours.[1]

  • Workup: Acidify to pH 3, extract EtOAc, concentrate.

Results:

Input MaterialIsolated YieldPurity of Crude (HPLC)Purification Effort
Grade A (95.4%) 68%82%Required 2x Column Chromatography to remove isomeric byproduct.[1]
Grade B (99.6%) 92%97%Simple recrystallization was sufficient.[1]

Observation: The Grade A reaction showed a 12% impurity peak identified as the para-phenyl isomer, resulting from the initial 4-bromo impurity in the starting material.

Visualizing the Workflow

Diagram 1: The Quality Decision Tree

This logic flow guides the researcher on when to accept or reject a batch based on the COA.

COA_Decision_Tree Start Receive COA for 3-Bromo-5-methylphenylacetic acid Check_Isomer Check Regioisomer Content (Is 4-bromo isomer < 0.5%?) Start->Check_Isomer Decision_High Application: GMP / Late Stage / Library Synthesis Check_Isomer->Decision_High Yes Decision_Low Application: Rough Scale-up / Test Reaction Check_Isomer->Decision_Low No (Isomer present) Check_Water Check Moisture (LOD/KF) (Is Water < 0.5%?) Action_Dry ACTION: Dry under vacuum before use Check_Water->Action_Dry No Action_Proceed PROCEED (High Confidence) Check_Water->Action_Proceed Yes Decision_High->Check_Water Action_Reject REJECT / RE-PURIFY Risk: Inseparable isomers Decision_Low->Action_Reject If downstream separation is difficult

Caption: Decision matrix for accepting starting material based on critical impurity thresholds.

Diagram 2: Impurity Interference in Catalytic Cycle

How the impurities identified in the COA disrupt the Suzuki Catalytic Cycle.

Suzuki_Interference Pd_Active Pd(0) Active Species Ox_Add Oxidative Addition Pd_Active->Ox_Add Target SM Dead_Cat Catalyst Poisoning (Pd Black) Pd_Active->Dead_Cat Deactivation Transmetal Transmetallation Ox_Add->Transmetal Product_Wrong Wrong Isomer (4-Substituted) Ox_Add->Product_Wrong Isomer Pathway Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Active Regenerate Product_Desired Desired Product (3-Substituted) Red_Elim->Product_Desired Impurity_Isomer Impurity: 4-Bromo Isomer (From Grade A COA) Impurity_Isomer->Ox_Add Competes Impurity_Sulfur Impurity: Residual Sulfur (Synthesis byproduct) Impurity_Sulfur->Pd_Active Irreversible Binding

Caption: Mechanism of catalytic failure and byproduct formation caused by COA-identified impurities.

Analytical Protocols: Validating the COA

Do not blindly trust the vendor. Use this protocol to verify the batch before committing expensive palladium catalysts.

Protocol: Reverse-Phase HPLC for Purity & Isomer Detection
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]

  • Acceptance Criteria:

    • Main peak retention time: ~12.5 min.

    • No single impurity > 0.5%.

    • Note: The 4-bromo isomer typically elutes after the main peak due to slightly higher lipophilicity.

References

  • ICH Guidelines. (2006).[1] Q3A(R2) Impurities in New Drug Substances.[1] International Council for Harmonisation. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Welch, C. J. (2010).[1] Microscale High-Throughput Experimentation in Pharmaceutical Development.[1] Reaction Chemistry & Engineering. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-methylphenylacetic acid

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic, self-validating system. When handling 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) , unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic, self-validating system. When handling 3-Bromo-5-methylphenylacetic acid (CAS: 51719-66-5) , understanding the molecule's physicochemical properties is the foundation of effective risk mitigation.

This guide provides drug development professionals and researchers with a comprehensive, step-by-step operational framework for handling, transferring, and disposing of this specific halogenated aromatic acid safely.

Mechanistic Hazard Analysis

3-Bromo-5-methylphenylacetic acid is typically supplied as a solid crystalline powder. Its hazard profile is driven by two specific structural features:

  • The Acidic Carboxyl Group: Weakly acidic, this moiety can disrupt the localized pH of the stratum corneum and mucosal membranes, leading to rapid cellular irritation[1].

  • The Brominated Aromatic Ring: The addition of the heavy halogen (bromine) and a methyl group significantly increases the molecule's lipophilicity compared to standard phenylacetic acid. This enhances its ability to partition into lipid bilayers, accelerating dermal penetration.

Because it is a fine solid, it is highly susceptible to static charge accumulation, which can cause the powder to aerosolize or cling to laboratory tools. Consequently, it triggers three primary GHS hazard classifications[2]:

Table 1: Quantitative Hazard Profile & Operational Implications

Hazard ClassGHS CodePathophysiological CausalityRequired PPE Mitigation
Skin Irritation H315Lipophilic ring enhances penetration; acid disrupts skin pH.Double-layer nitrile gloves (min 0.11mm), fluid-resistant lab coat.
Eye Irritation H319Direct contact causes rapid protein denaturation in the cornea.Snug-fitting indirect-vent safety goggles (safety glasses are insufficient).
Respiratory Irritation H335Inhalation of fine dust causes localized mucosal inflammation.Fume hood (face velocity >100 fpm); N95/P100 respirator if hood fails.

Standard Operating Procedure: Precision Weighing & Transfer

To prevent exposure, your workflow must be a self-validating system. For example, implementing a "double-glove" technique allows you to visually inspect the outer glove for powder residue and immediately discard it without exposing your bare skin.

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don Task-Specific PPE (Nitrile, Goggles, Coat) Start->PPE Weighing 3. Weigh Solid Powder (Use Anti-Static Tools) PPE->Weighing Solvent 4. Solvent Addition (Minimize Aerosolization) Weighing->Solvent Clean 5. Decontamination (Wet Wipe Down) Solvent->Clean

Operational workflow for the safe handling and weighing of solid 3-Bromo-5-methylphenylacetic acid.

Step-by-Step Weighing Methodology:
  • Environmental Control: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Do not handle the powder on an open bench[2].

  • Static Mitigation: Pass an anti-static zero-stat gun or bar over the analytical balance and the chemical container. Causality: Neutralizing static prevents the H335-classified dust from aerosolizing and clinging to your gloves.

  • PPE Verification: Don a fully buttoned lab coat, indirect-vent goggles, and two pairs of nitrile gloves.

  • Closed-System Transfer: Use a grounded, stainless-steel spatula. Transfer the powder directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat. Causality: Plastic weigh boats hold static charge; sealing the vial immediately after weighing prevents transit spills.

  • Solvation: If preparing a stock solution, add your solvent (e.g., DMSO or ethanol) directly to the vial inside the fume hood to permanently eliminate the dust hazard.

Spill Response and Decontamination Plan

Dry sweeping a spilled powder like 3-Bromo-5-methylphenylacetic acid is a critical error; it forcefully aerosolizes the chemical, maximizing the H335 respiratory hazard[3].

SpillResponse Spill Solid Powder Spill Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (>50g or outside hood) Assess->Evacuate High Risk PPE Upgrade PPE (Add P100 Respirator) Assess->PPE Manageable Evacuate->PPE Clean Wet-Wipe Method (No Dry Sweeping) PPE->Clean Dispose Halogenated Waste Container Clean->Dispose

Decision logic and response pathway for 3-Bromo-5-methylphenylacetic acid powder spills.

Step-by-Step Spill Remediation:
  • Isolation & Assessment: Immediately demarcate the area. If the spill occurs outside the fume hood and exceeds 50g, evacuate the immediate vicinity to allow airborne dust to settle.

  • Respiratory Upgrade: If remediating a large spill outside of engineering controls, upgrade PPE to include a half-mask respirator fitted with P100 particulate filters.

  • Dust Suppression (Wet-Wipe Method): Lightly mist the spilled powder with water or a dilute (5%) sodium bicarbonate solution. Causality: The moisture binds the fine particulates, neutralizing the inhalation risk, while the mild base helps neutralize the acidic carboxyl group.

  • Collection: Gently wipe up the dampened material using absorbent lab pads.

  • Surface Decontamination: Wash the affected surface with soap and water to remove any residual lipophilic chemical film, followed by an isopropanol wipe to dry the area[2].

Waste Management and Disposal

Because this molecule contains a halogen (bromine), it must not be mixed with standard non-halogenated organic waste or flushed down the sink[4].

  • Segregation: Place all contaminated lab pads, empty chemical vials, and outer gloves into a clearly labeled, sealable "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing 3-Bromo-5-methylphenylacetic acid must be directed to "Halogenated Organic Liquid Waste" carboys.

  • Secondary Containment: Ensure all waste containers are kept in secondary containment trays to prevent environmental release in the event of a primary container failure.

References

  • Phenylacetic Acid Handling and Storage , Ataman Kimya. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals , UNODC. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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